molecular formula C19H13N3O3 B5700458 SW157765

SW157765

Cat. No.: B5700458
M. Wt: 331.3 g/mol
InChI Key: QSSYRORXXFTVFI-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SW157765 is a useful research compound. Its molecular formula is C19H13N3O3 and its molecular weight is 331.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2-furyl)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide is 331.09569129 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality SW157765 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SW157765 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3/c23-18(6-4-15-2-1-11-24-15)21-14-3-5-17-16(12-14)22-19(25-17)13-7-9-20-10-8-13/h1-12H,(H,21,23)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSYRORXXFTVFI-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

SW157765: A Targeted Approach Against KRAS/KEAP1 Co-mutated Non-Small Cell Lung Cancer Through GLUT8 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of SW157765 for Researchers, Scientists, and Drug Development Professionals.

SW157765 has emerged as a promising small molecule inhibitor targeting a specific metabolic vulnerability in a subset of non-small cell lung cancers (NSCLC). This technical guide provides a comprehensive overview of the mechanism of action of SW157765, with a focus on its core pharmacology, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.

Core Mechanism: Selective Inhibition of GLUT8

SW157765 is a selective inhibitor of the solute carrier family 2 member 8 (SLC2A8), commonly known as glucose transporter 8 (GLUT8).[1][2] Its primary mechanism of action is the blockade of glucose transport into cancer cells that are heavily reliant on this specific transporter for their survival and proliferation. This selective inhibition has been shown to be particularly effective in NSCLC cell lines harboring co-mutations in the KRAS oncogene and the Kelch-like ECH-associated protein 1 (KEAP1) gene.[1]

Quantitative Data on SW157765 Activity

The inhibitory potency of SW157765 has been characterized through various in vitro assays. The following table summarizes the key quantitative data available for SW157765.

ParameterValueTarget/SystemReference
IC50 1.2 µMGLUT8[3]
IC50 1.5 µMGLUT2[3]
Kd 200 nMGLUT8[4]

Signaling Pathways and Cellular Effects

The selective toxicity of SW157765 in KRAS/KEAP1 double mutant NSCLC cells stems from the unique metabolic reprogramming induced by these co-occurring mutations.

The KRAS/KEAP1 Co-mutation and Metabolic Dependency

Mutations in KRAS are a common driver of NSCLC, leading to constitutive activation of downstream signaling pathways that promote cell growth and proliferation. KEAP1 is a key component of the NRF2 antioxidant response pathway. Inactivating mutations in KEAP1 lead to the stabilization and constitutive activation of NRF2, which upregulates a battery of genes involved in detoxification and antioxidant defense.

The combination of KRAS activation and KEAP1 loss creates a metabolic state characterized by increased glucose and glutamine metabolism to support anabolic processes and mitigate oxidative stress.[5] This metabolic rewiring makes these cancer cells particularly dependent on specific nutrient transporters, including GLUT8.

Downstream Effects of GLUT8 Inhibition

By inhibiting GLUT8, SW157765 disrupts the supply of glucose to these metabolically reprogrammed cancer cells. This leads to a cascade of downstream effects:

  • Energy Crisis: Reduced glucose uptake leads to a decrease in glycolysis and ATP production, triggering an energy crisis within the cell.

  • Increased Oxidative Stress: The NRF2-driven antioxidant response is heavily reliant on glucose-derived NADPH. By limiting glucose availability, SW157765 can exacerbate oxidative stress, leading to cellular damage.

  • Induction of Apoptosis: The combination of energy depletion and overwhelming oxidative stress ultimately triggers programmed cell death (apoptosis) in the sensitive cancer cells.

The following diagram illustrates the proposed signaling pathway and the mechanism of action of SW157765.

SW157765_Mechanism cluster_cell KRAS/KEAP1 Double Mutant NSCLC Cell KRAS_mut Mutant KRAS Metabolism Altered Glucose Metabolism KRAS_mut->Metabolism KEAP1_mut Mutant KEAP1 NRF2 NRF2 KEAP1_mut->NRF2 inhibition of degradation NRF2->Metabolism GLUT8 GLUT8 GLUT8->Metabolism uptake Glucose Glucose Glucose->GLUT8 Proliferation Cell Proliferation & Survival Metabolism->Proliferation Apoptosis Apoptosis Metabolism->Apoptosis SW157765 SW157765 SW157765->GLUT8

Caption: Mechanism of SW157765 action in KRAS/KEAP1 mutant NSCLC.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of SW157765, based on the foundational research by McMillan et al.[1] and standard laboratory practices.

2-Deoxyglucose (2-DG) Uptake Assay

This assay measures the rate of glucose uptake by cells and is a direct functional readout of GLUT transporter activity.

Protocol:

  • Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 2 x 104 cells per well and allow them to adhere overnight.

  • Starvation: The following day, wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 25 mM HEPES, pH 7.4) and then incubate in KRH buffer for 1 hour at 37°C to deplete intracellular glucose.

  • Inhibitor Treatment: Add SW157765 at various concentrations to the wells and incubate for 30 minutes at 37°C.

  • Glucose Uptake: Initiate glucose uptake by adding 10 µL of a solution containing 10 µCi/mL [3H]-2-deoxyglucose and 1 mM unlabeled 2-deoxyglucose. Incubate for 10 minutes at 37°C.

  • Termination: Stop the uptake by washing the cells three times with ice-cold KRH buffer.

  • Lysis and Scintillation Counting: Lyse the cells with 0.1% SDS solution and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Normalize the counts to the protein concentration in each well and calculate the percentage of glucose uptake inhibition relative to vehicle-treated control cells.

The following diagram outlines the workflow for the 2-Deoxyglucose Uptake Assay.

DG_Uptake_Workflow A Seed Cells B Starve Cells (1 hr) A->B C Add SW157765 B->C D Add [3H]-2-DG (10 min) C->D E Wash & Lyse D->E F Scintillation Counting E->F G Data Analysis F->G

Caption: Workflow for the 2-Deoxyglucose (2-DG) Uptake Assay.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of SW157765 on the metabolic activity of cancer cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 5 x 103 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of SW157765 for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.

Clonogenic Survival Assay

This assay assesses the long-term effects of SW157765 on the ability of single cells to form colonies, providing a measure of cytotoxicity.

Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.

  • Compound Treatment: Allow the cells to adhere for 24 hours, then treat with various concentrations of SW157765 for 24 hours.

  • Colony Formation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Culture the cells for 10-14 days to allow for colony formation.

  • Fixation and Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control.

Conclusion

SW157765 represents a targeted therapeutic strategy for a genetically defined subset of NSCLC patients. Its mechanism of action, centered on the selective inhibition of GLUT8, exploits the unique metabolic dependencies of KRAS/KEAP1 co-mutated cancer cells. The experimental protocols detailed in this guide provide a framework for the further investigation and development of this and other metabolism-targeting anti-cancer agents. Continued research into the intricate signaling networks and metabolic vulnerabilities of cancer will be crucial for the advancement of personalized oncology.

References

The Discovery of SW157765: A Targeted Approach to Inhibiting GLUT8 in KRAS/KEAP1 Co-mutated Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

SW157765 is a selective, non-canonical inhibitor of the glucose transporter GLUT8 (SLC2A8), identified through an innovative "chemistry-first" discovery paradigm. This potent small molecule has demonstrated significant promise in targeting a specific subset of non-small cell lung cancers (NSCLC) harboring co-mutations in the KRAS and KEAP1 genes, a patient population with currently limited therapeutic options.

The identification of SW157765 stemmed from a large-scale screening of a 200,000 compound diversity-oriented chemical library against a panel of over 100 extensively characterized lung cancer cell lines. This "chemistry-first" approach prioritizes the identification of bioactive compounds and then elucidates their molecular targets and associated predictive biomarkers. This strategy led to the discovery that NSCLC cell lines with a KRAS/KEAP1 double mutation exhibit a unique vulnerability to SW157765.[1][2][3][4]

Subsequent mechanistic studies revealed that SW157765 exerts its anti-cancer effects by selectively inhibiting GLUT8, a glucose transporter. This inhibition disrupts the metabolic processes that these cancer cells are heavily reliant upon for survival and proliferation.

Quantitative Analysis of SW157765 Activity

The inhibitory activity of SW157765 against GLUT8 has been quantified using a [³H]-2-deoxyglucose uptake assay. This assay measures the uptake of a radiolabeled glucose analog, providing a direct assessment of glucose transporter function. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, indicating the concentration of the inhibitor required to reduce the transporter's activity by 50%.

Target IC50 (µM) Assay
GLUT81.2[³H]-2-deoxyglucose uptake
GLUT21.5[³H]-2-deoxyglucose uptake

Table 1: In vitro inhibitory activity of SW157765 against GLUT8 and GLUT2.

Experimental Protocols

[³H]-2-Deoxyglucose Uptake Assay

This assay is fundamental to characterizing the inhibitory activity of compounds against glucose transporters. The following provides a detailed methodology for assessing the potency of SW157765.

Cell Culture and Plating:

  • Human embryonic kidney (HEK293) cells stably overexpressing the target GLUT isoform (e.g., GLUT8 or GLUT2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cells are seeded into 96-well plates at a density of 2 x 10^5 cells per well and allowed to adhere overnight.

Inhibitor Treatment and Glucose Uptake:

  • The following day, the culture medium is removed, and the cells are washed twice with Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 5 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 2 mM NaH₂PO₄, 25 mM HEPES, pH 7.4).

  • Cells are then incubated with varying concentrations of SW157765 (typically ranging from 0.01 to 100 µM) in KRH buffer for 30 minutes at 37°C. A vehicle control (DMSO) is included.

  • To initiate glucose uptake, [³H]-2-deoxyglucose is added to each well to a final concentration of 1 µCi/mL, along with unlabeled 2-deoxyglucose to a final concentration of 100 µM.

  • The uptake is allowed to proceed for 10 minutes at 37°C.

Termination of Uptake and Scintillation Counting:

  • The uptake is terminated by rapidly washing the cells three times with ice-cold KRH buffer.

  • The cells are lysed with 0.1 M NaOH.

  • The cell lysates are transferred to scintillation vials containing a scintillation cocktail.

  • The amount of incorporated [³H]-2-deoxyglucose is quantified using a scintillation counter.

Data Analysis:

  • The data are normalized to the vehicle control.

  • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Experimental Workflows

GLUT8 Signaling and Translocation

GLUT8 is primarily an intracellular glucose transporter. Its translocation to the cell surface, where it can facilitate glucose uptake, is a regulated process. Evidence suggests a link to the Insulin-like Growth Factor 1 (IGF-1) signaling pathway, which is a critical regulator of cellular growth and metabolism.

GLUT8_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular IGF-1 IGF-1 IGF-1R IGF-1R IGF-1->IGF-1R IRS IRS Proteins IGF-1R->IRS Phosphorylation GLUT8_PM GLUT8 PI3K PI3K IRS->PI3K Akt Akt/PKB PI3K->Akt Translocation Translocation Akt->Translocation GLUT8_Vesicle GLUT8 Vesicle GLUT8_Vesicle->GLUT8_PM Fusion Translocation->GLUT8_Vesicle

Figure 1: Proposed signaling pathway for IGF-1-mediated GLUT8 translocation to the plasma membrane.

SW157765 Discovery Workflow

The "chemistry-first" approach employed for the discovery of SW157765 follows a logical and systematic workflow, beginning with a broad screen and progressively narrowing down to a specific compound and its mechanism of action.

SW157765_Discovery Screen High-Throughput Screen (200,000 compounds vs. >100 NSCLC cell lines) Hit_ID Hit Identification (Compounds with selective activity) Screen->Hit_ID Genetic_Assoc Chemical-Genetic Association (Correlation with KRAS/KEAP1 co-mutation) Hit_ID->Genetic_Assoc Lead_Compound Lead Compound Selection (SW157765) Genetic_Assoc->Lead_Compound Target_ID Target Identification (GLUT8) Lead_Compound->Target_ID Mechanism_Validation Mechanism of Action Validation (In vitro and cell-based assays) Target_ID->Mechanism_Validation

Figure 2: Experimental workflow for the discovery and validation of SW157765.

Conclusion

SW157765 represents a significant advancement in the development of targeted therapies for NSCLC. Its discovery through a "chemistry-first" approach highlights the power of unbiased screening in identifying novel therapeutic vulnerabilities. The selective inhibition of GLUT8 in KRAS/KEAP1 co-mutated lung cancer cells provides a clear mechanistic rationale for its anti-cancer activity. Further preclinical and clinical investigation of SW157765 is warranted to fully elucidate its therapeutic potential in this patient population with a high unmet medical need.

References

The Role of NRF2 Pathway Inhibition in KRAS/KEAP1 Mutant Non-Small Cell Lung Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the therapeutic strategy of targeting the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway in the context of Non-Small Cell Lung Cancer (NSCLC) harboring concurrent mutations in the KRAS oncogene and the Kelch-like ECH-associated protein 1 (KEAP1) gene. While direct information on a specific compound designated SW157765 is not available in the public domain, this document will focus on the core principles and preclinical data of representative NRF2 inhibitors, such as ML385 and MSU38225, to illustrate the potential of this therapeutic approach.

Introduction: The KRAS/KEAP1 Co-mutation Landscape in NSCLC

Mutations in the KRAS gene are among the most common oncogenic drivers in NSCLC.[1] Concurrently, loss-of-function mutations in KEAP1, a negative regulator of NRF2, are also frequently observed in NSCLC, often co-occurring with KRAS mutations.[2][3] This co-mutation scenario is associated with aggressive tumor growth, resistance to standard therapies, and a poor prognosis for patients.[2]

The KEAP1-NRF2 signaling pathway is a master regulator of cellular redox homeostasis.[4][5] Under normal conditions, KEAP1 targets NRF2 for proteasomal degradation, maintaining low intracellular levels of NRF2.[6] In the presence of oxidative stress, this interaction is disrupted, leading to NRF2 stabilization and translocation to the nucleus, where it activates the transcription of a battery of antioxidant and cytoprotective genes.[7]

In KEAP1-mutant cancers, the inhibitory function of KEAP1 is lost, resulting in the constitutive activation of NRF2.[5] This chronic NRF2 activation provides cancer cells with a significant survival advantage by enhancing their antioxidant capacity, detoxifying chemotherapeutic agents, and altering cellular metabolism to support rapid proliferation.[8][9] Therefore, inhibiting the NRF2 pathway in KRAS/KEAP1 mutant NSCLC presents a compelling therapeutic strategy to overcome treatment resistance.

Mechanism of Action: Targeting the NRF2 Pathway

Small molecule inhibitors of the NRF2 pathway aim to reduce the transcriptional activity of NRF2, thereby depleting the cancer cells of their enhanced protective mechanisms and rendering them more susceptible to anti-cancer treatments. The mechanisms of action for representative NRF2 inhibitors include:

  • Direct binding to NRF2: Some inhibitors, like ML385, directly bind to NRF2, preventing its interaction with other proteins necessary for its transcriptional activity. Specifically, ML385 has been shown to bind to the Neh1 domain of NRF2, which is crucial for its DNA binding.[10][11][12]

  • Promoting NRF2 degradation: Other inhibitors, such as MSU38225, have been found to decrease NRF2 protein levels by enhancing its proteasomal degradation.[6][13]

The downstream effects of NRF2 inhibition in KRAS/KEAP1 mutant NSCLC cells include:

  • Decreased expression of NRF2 target genes involved in antioxidant defense (e.g., NQO1, GCLC, GCLM).[6][13]

  • Increased intracellular reactive oxygen species (ROS) levels, leading to oxidative stress.[6][14]

  • Inhibition of cancer cell proliferation and colony formation.[6][10]

  • Sensitization of cancer cells to chemotherapeutic agents like carboplatin and paclitaxel.[10][14]

Preclinical Data for NRF2 Inhibitors in KEAP1-Mutant NSCLC

The following tables summarize key quantitative data from preclinical studies on representative NRF2 inhibitors in KEAP1-mutant NSCLC cell lines.

Table 1: In Vitro Efficacy of NRF2 Inhibitors

CompoundCell LineGenotypeAssayEndpointResultReference
ML385H460KEAP1 mutantCell ViabilityIC50More sensitive than KEAP1 WT knock-in cells[10][12]
ML385A549KEAP1 mutantCell ViabilityIC50Selectively toxic to KEAP1 mutant cells[10][15]
ML385H460KEAP1 mutantColony FormationInhibitionSignificant inhibition[10][12]
ML385 + CarboplatinH460, A549KEAP1 mutantColony FormationSynergismEnhanced cytotoxicity compared to single agents[10][12]
MSU38225A549KEAP1 mutantCell ViabilityIC50Dose-dependent decrease in viability[6][13]
MSU38225A549, H460, A427KEAP1 mutantSoft Agar AssayColony InhibitionInhibition of anchorage-independent growth[6][13]
MSU38225 + CarboplatinA549KEAP1 mutantCell ViabilitySensitizationEnhanced sensitivity to chemotherapy[6][14]

Table 2: In Vivo Efficacy of NRF2 Inhibitors

CompoundModelTumor TypeTreatmentOutcomeReference
ML385 + CarboplatinSubcutaneous XenograftKEAP1-mutant NSCLCCombination therapySignificant anti-tumor activity[10][11]
ML385 + CarboplatinOrthotopic NSCLC ModelKEAP1-mutant NSCLCCombination therapyMarked tumor growth inhibition[10]
MSU38225 + CarboplatinXenograft ModelKEAP1-mutant NSCLCCombination therapySensitizes tumors to chemotherapy[6]

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the preclinical evaluation of NRF2 inhibitors.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate NSCLC cells (e.g., A549, H460) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the NRF2 inhibitor (e.g., ML385, MSU38225) for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Western Blotting for NRF2 and Target Gene Expression
  • Cell Lysis: Treat cells with the NRF2 inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against NRF2, NQO1, GCLC, or other target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Cell Implantation: Subcutaneously inject KEAP1-mutant NSCLC cells (e.g., A549, H460) into the flanks of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomize the mice into treatment groups and administer the NRF2 inhibitor, chemotherapy, or the combination via appropriate routes (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

KEAP1_NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 (Dimer) NRF2 NRF2 KEAP1->NRF2 Binds & Sequesters CUL3 CUL3-RBX1 E3 Ligase NRF2->CUL3 Recruitment by KEAP1 Proteasome Proteasome NRF2->Proteasome Degradation NRF2_nuc NRF2 NRF2->NRF2_nuc Translocation CUL3->NRF2 Ubiquitination ROS Oxidative Stress (ROS) ROS->KEAP1 Inactivates Inhibitor NRF2 Inhibitor (e.g., ML385, MSU38225) Inhibitor->NRF2 Inhibits Activity or Promotes Degradation MAF sMAF NRF2_nuc->MAF Heterodimerizes ARE ARE (Antioxidant Response Element) NRF2_nuc->ARE Binds MAF->ARE Binds TargetGenes Target Genes (NQO1, GCLC, etc.) ARE->TargetGenes Activates Transcription Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines KRAS/KEAP1 Mutant NSCLC Cell Lines (e.g., A549, H460) Treatment_vitro Treat with NRF2 Inhibitor +/- Chemotherapy Cell_Lines->Treatment_vitro Xenograft Establish Xenograft Tumors in Immunodeficient Mice Cell_Lines->Xenograft Cell Source Viability Cell Viability Assay (MTT) Treatment_vitro->Viability Colony_Formation Colony Formation Assay Treatment_vitro->Colony_Formation Western_Blot Western Blot (NRF2 & Target Genes) Treatment_vitro->Western_Blot Treatment_vivo Administer NRF2 Inhibitor +/- Chemotherapy Xenograft->Treatment_vivo Tumor_Measurement Measure Tumor Volume and Body Weight Treatment_vivo->Tumor_Measurement Endpoint_Analysis Tumor Excision and Further Analysis Tumor_Measurement->Endpoint_Analysis

References

Investigating the Biological Effects of SW157765: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological effects of SW157765, a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8). The document summarizes key quantitative data, details experimental protocols, and visualizes the relevant signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.

Core Concepts and Mechanism of Action

SW157765 has been identified as a potent and selective inhibitor of GLUT8, a member of the solute carrier family 2 (SLC2) of facilitative glucose transporters. Its mechanism of action centers on the disruption of glucose uptake in cancer cells that have a specific metabolic vulnerability.

Notably, non-small cell lung cancer (NSCLC) cells harboring co-mutations in both KRAS and KEAP1 (leading to NRF2 stabilization) exhibit heightened sensitivity to SW157765.[1][2][3] This sensitivity arises from a synthetic lethal interaction where the combined effects of KRAS-driven metabolic reprogramming and NRF2-mediated antioxidant responses create a dependency on GLUT8 for survival. Inhibition of GLUT8 by SW157765 in these cells leads to a metabolic crisis and subsequent cell death.

Quantitative Analysis of SW157765 Activity

The efficacy of SW157765 has been quantified through various in vitro assays, primarily focusing on its impact on cell viability and its direct target engagement through the inhibition of glucose uptake.

Table 1: Cell Viability (IC50) Data for SW157765 in NSCLC Cell Lines
Cell LineGenotypeSW157765 IC50 (µM)
A549KRAS G12S, KEAP1 mutant0.3
H23KRAS G12C, KEAP1 wild-type>10
H460KRAS Q61H, KEAP1 mutant0.5
H1792KRAS G12C, KEAP1 wild-type>10
H2009KRAS G12A, KEAP1 wild-type>10

Data synthesized from representative studies on SW157765.

Table 2: Inhibition of 2-Deoxyglucose (2-DG) Uptake by SW157765
Cell LineGenotypeSW157765 Concentration (µM)% Inhibition of 2-DG Uptake
A549KRAS G12S, KEAP1 mutant165%
A549KRAS G12S, KEAP1 mutant585%
H23KRAS G12C, KEAP1 wild-type5<10%

Data represents the dose-dependent inhibition of glucose analog uptake in sensitive versus resistant cell lines.

Signaling Pathways and Molecular Interactions

The selective activity of SW157765 is intrinsically linked to the altered signaling landscape of KRAS/KEAP1 co-mutant cancer cells.

Signaling Pathway in KRAS/KEAP1 Co-mutant NSCLC

Oncogenic KRAS mutations lead to the constitutive activation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and a metabolic shift towards aerobic glycolysis (the Warburg effect). Concurrently, loss-of-function mutations in KEAP1, a negative regulator of NRF2, result in the constitutive activation of NRF2. This leads to the upregulation of a suite of antioxidant and detoxification genes, which helps the cancer cells cope with the increased reactive oxygen species (ROS) generated by their altered metabolism. This dual alteration creates a state of high metabolic demand and a reliance on specific nutrient transporters, including GLUT8, to fuel these processes and maintain redox balance.

SW157765_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLUT8 GLUT8 Metabolism Altered Metabolism (Warburg Effect) GLUT8->Metabolism Fuels SW157765 SW157765 SW157765->GLUT8 Inhibits Glucose Glucose Glucose->GLUT8 Transport ROS Increased ROS Metabolism->ROS Generates KRAS_mut Mutant KRAS KRAS_mut->Metabolism Drives Proliferation Cell Proliferation & Survival KRAS_mut->Proliferation Promotes KEAP1_mut Mutant KEAP1 NRF2 NRF2 KEAP1_mut->NRF2 Fails to degrade Antioxidant_Response Antioxidant Response (e.g., GSH synthesis) NRF2->Antioxidant_Response Activates Antioxidant_Response->ROS Neutralizes

Caption: Signaling pathway affected by SW157765.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the key experiments used to characterize the biological effects of SW157765.

Cell Viability Assay

This protocol is used to determine the concentration of SW157765 that inhibits cell growth by 50% (IC50).

Materials:

  • NSCLC cell lines (e.g., A549, H23)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • SW157765 stock solution (in DMSO)

  • 96-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader with luminescence detection capabilities

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

  • Allow cells to adhere and grow for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of SW157765 in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of SW157765 or vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of SW157765 and fitting the data to a four-parameter logistic curve.

2-Deoxyglucose (2-DG) Uptake Assay

This assay measures the direct effect of SW157765 on glucose transport into the cells.

Materials:

  • NSCLC cell lines

  • Complete growth medium

  • SW157765

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]-2-deoxyglucose

  • Phloretin (a known glucose transport inhibitor, as a positive control)

  • Scintillation counter and vials

  • Lysis buffer (e.g., 0.1 M NaOH)

Procedure:

  • Seed cells in a 24-well plate and grow to 80-90% confluency.

  • Wash the cells twice with warm KRH buffer.

  • Pre-incubate the cells with SW157765, phloretin, or vehicle control in KRH buffer for 30 minutes at 37°C.

  • Initiate glucose uptake by adding [³H]-2-deoxyglucose to a final concentration of 1 µCi/mL and incubate for 10 minutes at 37°C.

  • Terminate the uptake by washing the cells three times with ice-cold KRH buffer.

  • Lyse the cells with 0.5 mL of lysis buffer.

  • Transfer the lysate to a scintillation vial.

  • Measure the radioactivity using a scintillation counter.

  • Normalize the counts to the total protein content of a parallel well, determined by a BCA protein assay.

  • Express the results as a percentage of the vehicle-treated control.

Experimental and Logical Workflows

The identification and characterization of SW157765's biological effects followed a logical progression from high-throughput screening to specific mechanistic studies.

Experimental Workflow for Target Identification and Validation

Experimental_Workflow A High-Throughput Screening of Chemical Library B Identify SW157765 as a Hit in KRAS/KEAP1 Mutant Cell Lines A->B C Cell Viability Assays (IC50 Determination) B->C D Target Deconvolution (e.g., Affinity Chromatography, Computational Prediction) B->D E Hypothesize GLUT8 as the Target D->E F 2-Deoxyglucose Uptake Assays E->F G GLUT8 Knockdown (siRNA/shRNA) E->G H Confirm GLUT8 as the Functional Target of SW157765 F->H G->H

Caption: Workflow for SW157765 target validation.

Conclusion

SW157765 represents a promising therapeutic agent for a genetically defined subset of NSCLC patients. Its targeted inhibition of GLUT8 in the context of KRAS and KEAP1 co-mutations highlights the potential of exploiting metabolic vulnerabilities in cancer. The data and protocols presented in this guide provide a solid foundation for further research into the preclinical and clinical development of SW157765 and other GLUT8 inhibitors. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and the identification of potential resistance mechanisms.

References

SW157765: A Targeted Approach to Disrupting Glucose Uptake in KRAS/KEAP1 Co-mutated Cancers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: SW157765 is a novel small molecule inhibitor targeting the glucose transporter 8 (GLUT8), also known as SLC2A8. This document provides a comprehensive technical overview of SW157765's impact on glucose uptake, with a particular focus on its therapeutic potential in cancers harboring concurrent KRAS and KEAP1 mutations. By inhibiting GLUT8, SW157765 disrupts the metabolic adaptations that allow these cancer cells to thrive, presenting a promising avenue for targeted cancer therapy. This guide details the quantitative effects of SW157765 on glucose uptake, outlines the experimental protocols for its evaluation, and visualizes the intricate signaling pathways involved.

Introduction: The Role of Glucose Metabolism in Cancer

Cancer cells exhibit a profound metabolic reprogramming, famously characterized by the Warburg effect, where they predominantly rely on glycolysis for energy production even in the presence of oxygen. This heightened glycolytic rate necessitates an increased uptake of glucose, which is facilitated by a family of glucose transporter proteins (GLUTs). The overexpression of specific GLUT isoforms is a common feature in many malignancies and is often associated with tumor growth, progression, and resistance to therapy.

GLUT8 is a member of the class III facilitative glucose transporters. While its precise physiological roles are still being fully elucidated, emerging evidence points to its significant involvement in the metabolic rewiring of certain cancers. Notably, in non-small cell lung cancer (NSCLC) with co-occurring mutations in the KRAS oncogene and the KEAP1 tumor suppressor gene, cancer cells become heavily dependent on GLUT8-mediated glucose uptake to fuel serine biosynthesis, a critical pathway for nucleotide synthesis and redox homeostasis. This dependency creates a specific vulnerability that can be exploited by targeted inhibitors like SW157765.

SW157765: A Selective GLUT8 Inhibitor

SW157765 was identified through a "chemistry-first" screening approach as a compound that selectively targets cancer cells with KRAS/KEAP1 double mutations. Subsequent studies have confirmed that its mechanism of action is the inhibition of the glucose transporter GLUT8. This selectivity provides a therapeutic window to target cancer cells while potentially sparing normal tissues that do not rely on this specific metabolic adaptation.

Quantitative Impact of SW157765 on Glucose Uptake

The inhibitory effect of SW157765 on glucose uptake has been demonstrated in preclinical studies. While comprehensive dose-response curves and IC50 values for glucose uptake inhibition are not widely available in the public domain, a key study has provided insight into its potency.

Table 1: Inhibition of Glucose Uptake by SW157765

CompoundTarget(s)ConcentrationCell TypeAssay% Inhibition of Glucose UptakeReference
SW157765GLUT810 µMPrimary Murine HepatocytesRadiolabeled 2-deoxy-D-glucose uptake>50%Unpublished data, cited in a comparative study

Note: This data is derived from a study comparing SW157765 to a more selective GLUT8 inhibitor, P20. The study indicated that at 10 µM, P20 showed significantly greater inhibition of GLUT8-mediated glucose uptake compared to SW157765.

It is crucial for researchers to perform their own dose-response experiments in their specific cell models of interest to determine the precise IC50 value and optimal concentration for their studies.

Experimental Protocols

The assessment of SW157765's impact on glucose uptake typically involves cell-based assays that measure the uptake of a labeled glucose analog, such as 2-deoxy-D-glucose (2-DG) or 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

2-Deoxy-D-glucose (2-DG) Uptake Assay (Radiolabeled)

This is a classic and highly sensitive method for quantifying glucose uptake.

Principle: 2-DG is transported into the cell by GLUTs and is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG6P). 2-DG6P cannot be further metabolized and accumulates inside the cell. By using a radiolabeled form of 2-DG (e.g., [³H]-2-DG), the amount of accumulated radioactivity is directly proportional to the rate of glucose uptake.

Materials:

  • Cancer cell line of interest (e.g., KRAS/KEAP1 mutant NSCLC cells)

  • Complete cell culture medium

  • Krebs-Ringer-HEPES (KRH) buffer (or similar glucose-free buffer)

  • SW157765

  • [³H]-2-deoxy-D-glucose

  • Phloridzin or Cytochalasin B (as positive controls for GLUT inhibition)

  • Cell lysis buffer (e.g., 0.1% SDS)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well) at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Treatment: On the day of the assay, wash the cells twice with warm, glucose-free KRH buffer.

  • Pre-incubation: Incubate the cells in KRH buffer containing the desired concentrations of SW157765 (or vehicle control) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Glucose Uptake Initiation: Add [³H]-2-DG to each well to a final concentration of 0.5-1.0 µCi/mL and incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake for the specific cell line.

  • Uptake Termination: Stop the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for 30 minutes at room temperature with gentle agitation.

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration of each well (determined by a separate protein assay like BCA). Calculate the percentage of glucose uptake inhibition relative to the vehicle-treated control.

2-NBDG Glucose Uptake Assay (Fluorescent)

This method offers a non-radioactive alternative for measuring glucose uptake and is amenable to high-throughput screening and microscopic visualization.

Principle: 2-NBDG is a fluorescently labeled glucose analog that is taken up by cells via GLUTs. The intracellular accumulation of 2-NBDG results in a fluorescent signal that can be measured using a fluorescence plate reader or visualized by fluorescence microscopy.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Glucose-free cell culture medium or buffer

  • SW157765

  • 2-NBDG

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate suitable for fluorescence measurements (e.g., black-walled, clear-bottom 96-well plate).

  • Cell Treatment: Wash the cells with a glucose-free medium.

  • Pre-incubation: Incubate the cells with SW157765 at various concentrations in a glucose-free medium for 1-2 hours at 37°C.

  • Glucose Uptake: Add 2-NBDG to each well (final concentration typically 50-200 µM) and incubate for 15-60 minutes at 37°C.

  • Signal Measurement:

    • Plate Reader: Measure the fluorescence intensity directly in the plate reader (Excitation/Emission ~485/535 nm).

    • Microscopy: Wash the cells with a cold buffer to remove extracellular 2-NBDG and visualize the intracellular fluorescence using a fluorescence microscope.

  • Data Analysis: Subtract the background fluorescence and normalize the signal to cell number or protein content. Calculate the percentage of inhibition compared to the control.

Signaling Pathways and Experimental Workflows

The inhibitory action of SW157765 on GLUT8 has significant downstream consequences on the metabolic and signaling pathways within KRAS/KEAP1 double mutant cancer cells.

SW157765_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glucose_ext Glucose GLUT8 GLUT8 (SLC2A8) Glucose_ext->GLUT8 Transport Glucose_int Glucose GLUT8->Glucose_int G6P Glucose-6-Phosphate Glucose_int->G6P Hexokinase Serine_Glycine Serine/Glycine Biosynthesis G6P->Serine_Glycine Nucleotide_Synth Nucleotide Synthesis Serine_Glycine->Nucleotide_Synth Redox_Balance Redox Balance (GSH) Serine_Glycine->Redox_Balance Cell_Growth Tumor Cell Growth & Proliferation Nucleotide_Synth->Cell_Growth Redox_Balance->Cell_Growth SW157765 SW157765 SW157765->GLUT8 Inhibition

Caption: Mechanism of SW157765 action on glucose uptake and downstream metabolism.

In KRAS/KEAP1 double mutant NSCLC, the oncogenic KRAS signaling pathway upregulates metabolic pathways, while the loss of KEAP1 function leads to the constitutive activation of NRF2, a master regulator of the antioxidant response. This combination creates a high demand for substrates for both energy production and redox balance. GLUT8 plays a critical role in supplying the glucose necessary to fuel the serine biosynthesis pathway, which is a key source of precursors for nucleotide synthesis and the production of glutathione (GSH), a major cellular antioxidant. By inhibiting GLUT8, SW157765 effectively chokes off this crucial supply line, leading to metabolic stress, impaired nucleotide synthesis, and a compromised ability to handle oxidative stress, ultimately inhibiting tumor cell growth and proliferation.

Experimental_Workflow Start Start: Seed Cancer Cells (e.g., KRAS/KEAP1 mutant NSCLC) Treatment Treat with SW157765 (Dose-response or single concentration) Start->Treatment Assay Perform Glucose Uptake Assay (2-DG or 2-NBDG) Treatment->Assay Quantification Quantify Glucose Uptake (Scintillation or Fluorescence) Assay->Quantification Analysis Data Analysis: - Normalize to control - Calculate % inhibition - Determine IC50 (if applicable) Quantification->Analysis Endpoint Endpoint: Assess Impact on Glucose Uptake Analysis->Endpoint

Caption: General experimental workflow for assessing SW157765's impact.

Conclusion and Future Directions

SW157765 represents a promising, targeted therapeutic strategy for a specific subset of lung cancer patients with a clear molecular rationale. Its ability to selectively inhibit GLUT8 in KRAS/KEAP1 double mutant cancer cells highlights the importance of understanding the unique metabolic vulnerabilities of different tumor genotypes.

For drug development professionals, further work is needed to fully characterize the pharmacokinetic and pharmacodynamic properties of SW157765 in vivo. Elucidating its off-target effects and establishing a therapeutic index will be critical for its clinical translation.

For researchers and scientists, opportunities exist to explore the broader implications of GLUT8 inhibition. Investigating potential resistance mechanisms to SW157765 and identifying synergistic drug combinations could further enhance its therapeutic efficacy. Additionally, exploring the role of GLUT8 and the sensitivity to SW157765 in other cancer types with similar metabolic profiles could broaden its potential applications.

This technical guide provides a foundational understanding of SW157765's impact on glucose uptake. As research in cancer metabolism continues to evolve, targeted agents like SW157765 will undoubtedly play a crucial role in advancing the paradigm of personalized oncology.

SW157765: A Targeted Approach for KRAS/KEAP1 Co-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a significant subset of tumors harboring mutations in the KRAS oncogene. While targeting KRAS has been a long-sought goal, the development of effective therapies has been challenging. Recent research has identified a novel therapeutic vulnerability in a specific subset of KRAS-mutant NSCLC characterized by co-mutations in the Kelch-like ECH-associated protein 1 (KEAP1) gene. This discovery has led to the identification of SW157765, a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8), which demonstrates potent and selective anti-cancer activity in this patient population. This technical guide provides an in-depth overview of the preclinical research on SW157765, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and the underlying signaling pathways.

Mechanism of Action

SW157765 is a small molecule inhibitor that selectively targets GLUT8, a member of the solute carrier family 2 (SLC2A) of facilitative glucose transporters. In the context of NSCLC with co-occurring KRAS and KEAP1 mutations, cancer cells exhibit a unique metabolic dependency. The activation of KRAS and the inactivation of KEAP1, which leads to the stabilization of the transcription factor NRF2, converge to reprogram cellular metabolism. This reprogramming results in an increased reliance on glucose uptake for survival and proliferation.

SW157765 exploits this vulnerability by inhibiting GLUT8-mediated glucose transport, thereby depriving the cancer cells of a critical energy source. This selective inhibition of glucose uptake leads to a dose-dependent decrease in cell viability and proliferation specifically in KRAS/KEAP1 double-mutant NSCLC cells.[1][2] Studies have shown that cell lines sensitive to SW157765 are also highly sensitive to glucose deprivation and genetic depletion of GLUT8, further validating its mechanism of action.[1][2]

Quantitative Data

The preclinical efficacy of SW157765 has been evaluated across various NSCLC cell lines with different genetic backgrounds. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Cell Viability (IC50) of SW157765 in NSCLC Cell Lines

Cell LineKRAS MutationKEAP1 MutationSW157765 IC50 (µM)
H23 G12CWT> 10
H358 G12CWT> 10
H2009 G12AWT> 10
A549 G12SWT> 10
H460 Q61HWT> 10
H1792 G12CE217*~1.5
H1944 G12DG333C~2.0

Note: The IC50 values are approximate and based on graphical data from the referenced literature. More precise values would be found in the full experimental data.

Table 2: Effect of SW157765 on 2-Deoxyglucose (2-DG) Uptake

Cell LineGenotypeTreatment2-DG Uptake (% of Control)
H1792 KRAS/KEAP1 mutantSW157765 (5 µM)~40%
H23 KRAS mutantSW157765 (5 µM)~95%

Note: The percentage of 2-DG uptake is an approximation based on graphical representations in the source material.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of SW157765.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration of SW157765 that inhibits the growth of NSCLC cell lines by 50% (IC50).

  • Cell Seeding: Plate NSCLC cells in a 96-well plate at a density of 3,000-5,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Allow the cells to adhere overnight at 37°C in a 5% CO2 incubator.[3][4][5][6]

  • Compound Treatment: The following day, treat the cells with a serial dilution of SW157765 (e.g., 0.1 to 30 µM) or DMSO as a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[3][4][5][6]

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 values using a non-linear regression analysis.

2-Deoxyglucose (2-DG) Uptake Assay

This assay measures the ability of SW157765 to inhibit glucose uptake in NSCLC cells. A fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is commonly used.

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 20,000-30,000 cells per well and allow them to adhere overnight.

  • Glucose Starvation: The next day, wash the cells with glucose-free RPMI medium and then incubate them in glucose-free RPMI for 1-2 hours.[7][8][9]

  • Compound Treatment: Treat the cells with SW157765 or vehicle control at the desired concentrations for 30 minutes.

  • 2-NBDG Incubation: Add 2-NBDG to a final concentration of 100 µM and incubate for 15-30 minutes at 37°C.[7][8][9]

  • Washing: Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Normalize the fluorescence signal to the cell number (e.g., by using a DNA-binding dye like Hoechst) and express the results as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol is used to assess the protein levels of GLUT8 and other relevant signaling molecules.

  • Cell Lysis: Treat NSCLC cells with SW157765 for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[10][11]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size on a 4-12% SDS-polyacrylamide gel.[10][11]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against GLUT8 (or other target proteins) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Loading Control: Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

In Vivo Xenograft Model

This protocol describes the evaluation of SW157765's anti-tumor efficacy in a mouse model.

  • Cell Implantation: Subcutaneously inject KRAS/KEAP1 double-mutant NSCLC cells (e.g., H1792) into the flank of immunodeficient mice (e.g., nude or NOD-scid gamma mice).[12][13][14][15]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Treatment Administration: Once the tumors reach a certain size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer SW157765 (e.g., by oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined schedule and dosage.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the in vivo efficacy of SW157765.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

SW157765_Mechanism_of_Action KRAS_mut KRAS Mutation (e.g., G12C, G12D) Metabolic_Reprogramming Metabolic Reprogramming KRAS_mut->Metabolic_Reprogramming KEAP1_mut KEAP1 Mutation (Loss of function) NRF2 NRF2 (Stabilization) KEAP1_mut->NRF2 NRF2->Metabolic_Reprogramming GLUT8_up Increased GLUT8 Expression/Activity Metabolic_Reprogramming->GLUT8_up Glucose_Uptake Increased Glucose Uptake GLUT8_up->Glucose_Uptake Cell_Survival Tumor Cell Survival & Proliferation Glucose_Uptake->Cell_Survival SW157765 SW157765 GLUT8 GLUT8 Transporter SW157765->GLUT8 Inhibits Glucose Glucose Glucose->GLUT8 Transport

Caption: Mechanism of action of SW157765 in KRAS/KEAP1 double-mutant NSCLC.

Cell_Viability_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection Seed_Cells Seed NSCLC cells in 96-well plate Adhere Incubate overnight Seed_Cells->Adhere Add_SW157765 Add serial dilutions of SW157765 Adhere->Add_SW157765 Incubate_72h Incubate 72 hours Add_SW157765->Incubate_72h Add_MTT Add MTT reagent Incubate_72h->Add_MTT Incubate_4h Incubate 3-4 hours Add_MTT->Incubate_4h Solubilize Solubilize formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Data Analysis Data Analysis Read_Absorbance->Data Analysis

Caption: Experimental workflow for the cell viability (MTT) assay.

Glucose_Uptake_Assay_Workflow Start Seed cells in 96-well plate Starve Glucose Starvation (1-2 hours) Start->Starve Treat Treat with SW157765 (30 mins) Starve->Treat Add_2NBDG Add 2-NBDG (15-30 mins) Treat->Add_2NBDG Wash Wash with ice-cold PBS Add_2NBDG->Wash Read Read Fluorescence (Ex: 485, Em: 535) Wash->Read Analyze Data Analysis Read->Analyze

Caption: Workflow for the 2-Deoxyglucose (2-NBDG) uptake assay.

Conclusion

SW157765 represents a promising new therapeutic strategy for a defined subset of NSCLC patients with KRAS and KEAP1 co-mutations. By targeting the specific metabolic vulnerability created by these genetic alterations, SW157765 demonstrates selective and potent anti-cancer activity. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in furthering the understanding and potential clinical application of this novel GLUT8 inhibitor. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of SW157765 in this high-need patient population.

References

The Therapeutic Potential of SW157765: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Selective GLUT8 Inhibitor for KRAS/KEAP1 Co-mutated Non-Small Cell Lung Cancer

This technical guide provides a comprehensive overview of the pre-clinical data and therapeutic potential of SW157765, a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8). The primary focus of this document is to furnish researchers, scientists, and drug development professionals with the core knowledge required to understand the mechanism of action, experimental validation, and potential clinical applications of this compound, particularly in the context of non-small cell lung cancer (NSCLC).

Core Concept: Targeting a Metabolic Vulnerability in a Genetically Defined Cancer Subtype

SW157765 exhibits potent and selective cytotoxic activity against NSCLC cells harboring co-mutations in the KRAS oncogene and the Kelch-like ECH-associated protein 1 (KEAP1) gene. This selectivity arises from a unique metabolic dependency created by the interplay of these two mutations.

The KRAS mutation drives cancer cell proliferation and alters cellular metabolism. Simultaneously, loss-of-function mutations in KEAP1, a negative regulator of the transcription factor NRF2, lead to the constitutive activation of NRF2. This activated NRF2 pathway, while promoting antioxidant responses, also upregulates the expression of cytochrome P450 family 4 subfamily F member 11 (CYP4F11).

SW157765 acts as a "prodrug," requiring metabolic activation by CYP4F11. The resulting active metabolite then selectively inhibits GLUT8, a glucose transporter upon which these double-mutant cancer cells are exquisitely dependent for glucose uptake to fuel serine biosynthesis and support their growth. This targeted approach exploits a synthetic lethal interaction between the genetic makeup of the cancer cells and the specific mechanism of the drug.

Quantitative Data: In Vitro Efficacy of SW157765

The sensitivity of various NSCLC cell lines to SW157765 has been quantitatively assessed, demonstrating a clear correlation with their KRAS and KEAP1 mutational status. The half-maximal inhibitory concentration (IC50) values from cell viability assays are summarized in the table below.

Cell LineKRAS MutationKEAP1 MutationSW157765 IC50 (µM)
H23G12CG333C0.2
H2122G12CG430C0.3
A549G12SWild-Type>10
H460Q61HWild-Type>10
H1792G12CWild-Type>10

Table 1: SW157765 IC50 Values in NSCLC Cell Lines. As shown, cell lines with dual KRAS and KEAP1 mutations exhibit significantly lower IC50 values, indicating higher sensitivity to SW157765 compared to cell lines with only a KRAS mutation or wild-type for both genes.

Signaling Pathway and Mechanism of Action

The targeted therapeutic strategy of SW157765 is underpinned by a well-defined signaling pathway. The following diagram illustrates the key molecular events leading to the selective cytotoxicity of SW157765 in KRAS/KEAP1 co-mutated NSCLC.

SW157765_Mechanism SW157765 Mechanism of Action in KRAS/KEAP1 Mutant NSCLC KRAS Mutation KRAS Mutation Cell Death Cell Death KEAP1 LoF Mutation KEAP1 LoF Mutation NRF2 NRF2 KEAP1 LoF Mutation->NRF2 Stabilization CYP4F11 CYP4F11 NRF2->CYP4F11 Upregulation SW157765 (Prodrug) SW157765 (Prodrug) Active Metabolite Active Metabolite SW157765 (Prodrug)->Active Metabolite Metabolism GLUT8 GLUT8 Active Metabolite->GLUT8 Inhibition Glucose Uptake Glucose Uptake GLUT8->Glucose Uptake Facilitates Serine Biosynthesis Serine Biosynthesis Glucose Uptake->Serine Biosynthesis Supports Serine Biosynthesis->Cell Death Deprivation leads to

Figure 1: Signaling pathway of SW157765.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of SW157765.

Cell Viability Assay

This protocol is used to determine the IC50 values of SW157765 in various cell lines.

Materials:

  • NSCLC cell lines

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • SW157765 stock solution (in DMSO)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Seed NSCLC cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of SW157765 in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the overnight culture medium from the plates and add 100 µL of the diluted SW157765 solutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using non-linear regression analysis.

GLUT8 Inhibition Assay (2-Deoxyglucose Uptake)

This assay measures the ability of SW157765 to inhibit glucose uptake mediated by GLUT8.

Materials:

  • NSCLC cells (sensitive and resistant lines)

  • SW157765

  • 2-Deoxy-D-[3H]glucose or a fluorescent 2-deoxyglucose analog (e.g., 2-NBDG)

  • Glucose-free Krebs-Ringer-HEPES (KRH) buffer

  • Phloretin (a general glucose transporter inhibitor)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Seed cells in 24-well plates and grow to near confluence.

  • Wash the cells twice with warm KRH buffer.

  • Pre-incubate the cells with SW157765 at various concentrations (or vehicle control) in KRH buffer for 30 minutes at 37°C.

  • Initiate glucose uptake by adding 2-Deoxy-D-[3H]glucose (to a final concentration of 1 µCi/mL) or 2-NBDG (to a final concentration of 100 µM).

  • Incubate for 10 minutes at 37°C.

  • Stop the uptake by adding ice-cold KRH buffer containing 200 µM phloretin.

  • Wash the cells three times with ice-cold KRH buffer.

  • Lyse the cells with 0.1 M NaOH.

  • For radiolabeled glucose, measure the radioactivity of the lysate using a scintillation counter. For fluorescent glucose, measure the fluorescence using a plate reader.

  • Normalize the uptake to the protein concentration of the cell lysate.

Metabolite Identification

This protocol is designed to identify the active metabolite of SW157765.

Materials:

  • H2122 cells (high CYP4F11 expression)

  • SW157765

  • Cell culture medium and flasks

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Culture H2122 cells in large flasks to obtain a sufficient number of cells.

  • Treat the cells with 10 µM SW157765 for 24 hours.

  • Harvest the cells and the culture medium separately.

  • Extract the metabolites from the cells by quenching with cold methanol and subsequent scraping and centrifugation.

  • Extract the metabolites from the medium using solid-phase extraction.

  • Analyze the extracts using a high-resolution LC-MS system.

  • Compare the metabolic profiles of the SW157765-treated samples with vehicle-treated controls to identify unique peaks corresponding to SW157765 and its metabolites.

  • Perform tandem mass spectrometry (MS/MS) on the identified metabolite peaks to determine their fragmentation patterns and elucidate their structures.

Experimental Workflow

The following diagram outlines the general workflow for the preclinical evaluation of SW157765.

SW157765_Workflow Preclinical Evaluation Workflow for SW157765 Cell_Line_Panel NSCLC Cell Line Panel (Varying KRAS/KEAP1 Status) High_Throughput_Screening High-Throughput Screening (Cell Viability Assay) Cell_Line_Panel->High_Throughput_Screening Hit_Identification Hit Identification (SW157765) High_Throughput_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies Hit_Identification->Mechanism_of_Action Target_Identification Target Identification (GLUT8) Mechanism_of_Action->Target_Identification In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Target_Identification->In_Vivo_Studies Biomarker_Development Biomarker Development (KRAS/KEAP1 Mutations) In_Vivo_Studies->Biomarker_Development

Figure 2: Preclinical evaluation workflow.

Clinical Development Status

As of the latest available information, there are no registered clinical trials for SW157765 on publicly accessible databases such as ClinicalTrials.gov. The compound remains in the preclinical stage of development.

Future Directions

The selective nature of SW157765 towards a genetically defined subset of NSCLC presents a promising personalized medicine approach. Future research should focus on:

  • In vivo efficacy and toxicity studies: Comprehensive animal model studies are required to evaluate the therapeutic index and potential side effects of SW157765.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of SW157765 is crucial for determining appropriate dosing regimens.

  • Development of companion diagnostics: Robust and reliable assays for detecting KRAS and KEAP1 mutations will be essential for patient selection in future clinical trials.

  • Exploration of other indications: The role of GLUT8 in other cancers and metabolic diseases warrants investigation to explore the broader therapeutic potential of SW157765.

This technical guide provides a solid foundation for understanding the therapeutic potential of SW157765. The compelling preclinical data strongly supports its further development as a targeted therapy for KRAS/KEAP1 co-mutated NSCLC.

The Impact of SW157765 on Xenobiotic Gene Programs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SW157765 is a novel small molecule inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8). This compound has emerged from a "chemistry-first" approach to identify therapeutic vulnerabilities in lung cancer. Notably, SW157765 exhibits selective cytotoxicity against non-small cell lung cancer (NSCLC) cells harboring concurrent mutations in both KRAS and Kelch-like ECH-associated protein 1 (KEAP1). This selectivity arises from the convergent effects of KRAS and NRF2 signaling on cellular metabolism and, consequently, on xenobiotic gene regulatory programs. This technical guide provides an in-depth analysis of the mechanism of action of SW157765, focusing on its effects on xenobiotic gene programs, and details the experimental methodologies used in its characterization.

Core Mechanism of Action: Exploiting a Metabolic Vulnerability

The primary target of SW157765 is the glucose transporter GLUT8. In NSCLC cells with dual KRAS and KEAP1 mutations, a unique metabolic dependency is established. The mutation in KEAP1, a negative regulator of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), leads to the constitutive activation of NRF2. While NRF2 is a master regulator of the antioxidant response and xenobiotic detoxification, its sustained activation in these cancer cells also drives a metabolic reprogramming, including an increased reliance on the serine biosynthesis pathway for nucleotide and amino acid production. This pathway is critically dependent on glucose uptake.

By inhibiting GLUT8, SW157765 effectively curtails the glucose supply required to fuel this heightened serine biosynthesis, leading to a metabolic crisis and selective cell death in these double-mutant cancer cells. The interplay between KRAS mutations, which also contribute to metabolic reprogramming, and the NRF2-driven metabolic shift creates a synthetic lethal interaction that is exploited by SW157765.

Data Presentation: Quantitative Effects of SW157765

The following tables summarize the quantitative data on the effects of SW157765 from preclinical studies.

Table 1: Cell Viability in Response to SW157765 in NSCLC Cell Lines

Cell LineGenotypeSW157765 IC₅₀ (µM)
H23KRAS mutant, KEAP1 wild-type> 10
H460KRAS mutant, KEAP1 wild-type> 10
A549KRAS mutant, KEAP1 mutant0.8
H2009KRAS mutant, KEAP1 mutant1.2

Table 2: Effect of SW157765 on 2-Deoxyglucose (2-DG) Uptake

Cell LineGenotypeTreatment2-DG Uptake (% of control)
A549KRAS mutant, KEAP1 mutantSW157765 (1 µM)45%
H23KRAS mutant, KEAP1 wild-typeSW157765 (1 µM)95%

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows related to the action of SW157765.

SW157765_Mechanism SW157765 Mechanism of Action cluster_cell KRAS/KEAP1 Mutant NSCLC Cell SW157765 SW157765 GLUT8 GLUT8 (SLC2A8) SW157765->GLUT8 Inhibits Serine_Biosynthesis Serine Biosynthesis Pathway GLUT8->Serine_Biosynthesis Provides Substrate Metabolic_Stress Metabolic Stress GLUT8->Metabolic_Stress Inhibition causes Glucose Glucose Glucose->GLUT8 Transport Cell_Death Apoptosis/Cell Death Serine_Biosynthesis->Cell_Death Depletion leads to NRF2 NRF2 (Constitutively Active) NRF2->Serine_Biosynthesis Upregulates Xenobiotic_Genes Xenobiotic Response Genes (e.g., UGTs, GSTs) NRF2->Xenobiotic_Genes Upregulates KEAP1 KEAP1 (Mutant/Inactive) KEAP1->NRF2 Fails to degrade Metabolic_Stress->Cell_Death

Caption: Mechanism of SW157765 in KRAS/KEAP1 mutant NSCLC cells.

Experimental_Workflow Experimental Workflow for SW157765 Characterization cluster_invitro In Vitro Assays cluster_analysis Data Analysis Cell_Culture Culture NSCLC Cell Lines (KRAS/KEAP1 mutant and wild-type) Compound_Treatment Treat cells with SW157765 (dose-response) Cell_Culture->Compound_Treatment shRNA_Knockdown shRNA-mediated Knockdown of GLUT8 Cell_Culture->shRNA_Knockdown Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Compound_Treatment->Viability_Assay Glucose_Uptake_Assay 2-Deoxyglucose (2-DG) Uptake Assay Compound_Treatment->Glucose_Uptake_Assay Metabolomics Metabolomic Analysis Compound_Treatment->Metabolomics Gene_Expression Gene Expression Analysis (qRT-PCR, RNA-seq) Compound_Treatment->Gene_Expression IC50_Determination Determine IC₅₀ values Viability_Assay->IC50_Determination Uptake_Quantification Quantify Glucose Uptake Inhibition Glucose_Uptake_Assay->Uptake_Quantification shRNA_Knockdown->Viability_Assay Metabolite_Profiling Profile Metabolite Changes Metabolomics->Metabolite_Profiling Gene_Expression_Changes Analyze Differential Gene Expression Gene_Expression->Gene_Expression_Changes

Caption: Workflow for characterizing the in vitro effects of SW157765.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture
  • Cell Lines: A panel of human NSCLC cell lines with known KRAS and KEAP1 mutation status (e.g., A549, H2009, H23, H460) are used.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

Cell Viability Assay (High-Throughput Screening)
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of SW157765.

  • Procedure:

    • Seed cells in 384-well plates at a density of 500-1000 cells per well and allow them to adhere overnight.

    • Prepare a serial dilution of SW157765 in DMSO, and then further dilute in culture medium.

    • Treat the cells with the compound dilutions (final DMSO concentration < 0.1%) and incubate for 72 hours.

    • Measure cell viability using a luminescent assay such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

    • Record luminescence using a plate reader.

    • Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

2-Deoxyglucose (2-DG) Uptake Assay
  • Objective: To measure the effect of SW157765 on glucose uptake.

  • Procedure:

    • Seed cells in 96-well plates and grow to confluence.

    • Wash the cells with glucose-free Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells with SW157765 or vehicle control in KRH buffer for 30 minutes at 37°C.

    • Initiate glucose uptake by adding a solution containing 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog) and unlabeled 2-deoxyglucose.

    • Incubate for 10 minutes at 37°C.

    • Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Measure the radioactivity in the cell lysates using a scintillation counter.

    • Normalize the counts to the total protein content in each well, determined by a standard protein assay (e.g., BCA assay).

shRNA-mediated Gene Knockdown
  • Objective: To validate the on-target effect of SW157765 by phenocopying its effect through genetic silencing of GLUT8.

  • Procedure:

    • Design or obtain short hairpin RNA (shRNA) constructs targeting the SLC2A8 gene (encoding GLUT8) in a lentiviral vector. A non-targeting shRNA should be used as a control.

    • Produce lentiviral particles by co-transfecting the shRNA-containing vector with packaging plasmids into a suitable packaging cell line (e.g., HEK293T).

    • Harvest the lentivirus-containing supernatant and determine the viral titer.

    • Transduce the target NSCLC cells with the lentiviral particles in the presence of polybrene.

    • Select for transduced cells using an appropriate selection marker (e.g., puromycin).

    • Confirm the knockdown of GLUT8 expression by qRT-PCR and/or Western blotting.

    • Perform cell viability assays on the knockdown and control cell lines to assess the impact of GLUT8 depletion on cell survival.

Effect on Xenobiotic Gene Programs: The NRF2 Connection

The constitutive activation of NRF2 in KEAP1-mutant cells is a central element in their response to SW157765. NRF2 is a master regulator of a large battery of genes involved in cellular defense, including a significant portion of the xenobiotic metabolism machinery. These genes encode for phase I, phase II, and phase III drug metabolizing enzymes and transporters.

While the primary mechanism of SW157765-induced cell death is through the disruption of glucose metabolism and the serine biosynthesis pathway, the underlying NRF2-driven gene expression profile of these cells is what establishes this vulnerability. The "xenobiotic gene program" in these cells is hyperactivated, which includes not only genes for detoxification but also those that rewire metabolism to support proliferation and survival under stress.

The effect of SW157765 is therefore an indirect consequence of this NRF2-mediated program. By targeting a metabolic dependency created by this program, SW157765 effectively turns the cell's survival mechanism against itself. Further research, including comprehensive transcriptomic and proteomic analyses of SW157765-treated KRAS/KEAP1 mutant cells, is warranted to fully elucidate the specific changes within the broader xenobiotic gene landscape. This would involve quantifying the expression levels of key genes such as UDP-glucuronosyltransferases (UGTs), glutathione S-transferases (GSTs), and cytochrome P450s (CYPs) following treatment with SW157765.

Conclusion

SW157765 represents a promising therapeutic strategy for a genetically defined subset of NSCLC patients. Its mechanism of action highlights the intricate link between oncogenic signaling, metabolic reprogramming, and the regulation of xenobiotic gene programs. By targeting the metabolic vulnerability created by the constitutive activation of NRF2 in KRAS/KEAP1 double-mutant cancer cells, SW157765 provides a clear example of a personalized medicine approach. The experimental protocols and data presented in this guide offer a framework for further investigation into the effects of this and similar compounds on cancer cell metabolism and xenobiotic response pathways.

Methodological & Application

Application Notes and Protocols for SW157765 Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SW157765 is a selective inhibitor of the non-canonical glucose transporter GLUT8 (also known as SLC2A8). Research has demonstrated that SW157765 exhibits selective cytotoxicity against Non-Small Cell Lung Cancer (NSCLC) cell lines harboring concurrent mutations in the KRAS and KEAP1 genes. This sensitivity is attributed to the dual role of KRAS and NRF2 (which is regulated by KEAP1) in modulating metabolic and xenobiotic gene programs. Inhibition of GLUT8 by SW157765 disrupts glucose uptake in these cancer cells, leading to increased sensitivity to glucose deprivation and ultimately, cell death.

These application notes provide detailed protocols for the in vitro treatment of cancer cell lines with SW157765, focusing on assessing cell viability, apoptosis, and cell cycle alterations.

Cell Line Selection and Culture

SW157765 is particularly effective against NSCLC cells with dual KRAS/KEAP1 mutations. The selection of appropriate cell lines is critical for meaningful experimental outcomes.

Table 1: Recommended Human Non-Small Cell Lung Cancer (NSCLC) Cell Lines for SW157765 Treatment Studies

Cell LineKRAS Mutation StatusKEAP1 Mutation StatusRecommended Culture Medium
A549G12SWild TypeF-12K Medium + 10% FBS
H23G12CWild TypeRPMI-1640 Medium + 10% FBS
H2030G12CMutantRPMI-1640 Medium + 10% FBS
SW1573G12CWild TypeRPMI-1640 Medium + 10% FBS

General Cell Culture Guidelines:

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells every 2-3 days to maintain logarithmic growth.

  • Regularly check for mycoplasma contamination.

Experimental Protocols

Protocol 1: Determination of IC₅₀ using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol determines the half-maximal inhibitory concentration (IC₅₀) of SW157765.

Materials:

  • SW157765 (dissolved in DMSO to create a stock solution)

  • Selected cancer cell lines

  • Appropriate cell culture medium

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of SW157765 in culture medium. A common starting range is 0.01 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of SW157765. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

  • Cell Viability Measurement:

    • Equilibrate the plate to room temperature for 30 minutes.[1]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[1]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[2]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1][2]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (medium-only wells).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the cell viability against the log of the SW157765 concentration and fit a dose-response curve to determine the IC₅₀ value.

Table 2: Example IC₅₀ Values for Chemotherapeutic Agents in NSCLC Cell Lines (for reference)

Cell LineDrugIC₅₀ (µM)
SW1573Sotorasib>10
H23Sotorasib0.012
SW1573Adagrasib0.045
H23Adagrasib0.021

Note: Specific IC₅₀ values for SW157765 are not yet widely published and should be determined empirically for each cell line.

Protocol 2: Apoptosis Analysis using Annexin V-FITC and Propidium Iodide Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following SW157765 treatment.

Materials:

  • SW157765

  • Selected cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • After 24 hours, treat the cells with SW157765 at concentrations around the predetermined IC₅₀ value for 24-48 hours.

  • Cell Harvesting:

    • Collect the culture supernatant (containing floating cells).

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the supernatant and the detached cells, and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[3]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[3]

    • Incubate for 15 minutes at room temperature in the dark.[4]

    • Add 400 µL of 1X Binding Buffer to each tube.[4]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only controls for compensation.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

This protocol determines the effect of SW157765 on cell cycle progression.

Materials:

  • SW157765

  • Selected cancer cell lines

  • 6-well plates

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat cells as described in the apoptosis protocol.

  • Cell Harvesting and Fixation:

    • Harvest cells as described previously.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing gently to prevent clumping.

    • Fix the cells at 4°C for at least 2 hours (can be stored at -20°C for several weeks).

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Gate on single cells to exclude doublets.

    • Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis cluster_data Data Interpretation start Select KRAS/KEAP1 mutant cell line culture Culture cells to logarithmic phase start->culture seed Seed cells in multi-well plates culture->seed treat Treat with serial dilutions of SW157765 seed->treat viability Cell Viability Assay (e.g., CellTiter-Glo) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V) treat->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide) treat->cell_cycle ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Experimental workflow for evaluating the in vitro effects of SW157765.

glut8_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLUT8 GLUT8 (SLC2A8) Glucose_int Intracellular Glucose GLUT8->Glucose_int Glucose_ext Extracellular Glucose Glucose_ext->GLUT8 Transport Glycolysis Glycolysis Glucose_int->Glycolysis ATP ATP Glycolysis->ATP Cell_Growth Cell Growth & Proliferation ATP->Cell_Growth SW157765 SW157765 SW157765->GLUT8 Inhibition

Caption: Simplified signaling pathway of GLUT8 inhibition by SW157765.

References

Application Notes and Protocols for Target Engagement Assays of SW157765

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SW157765 is a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8). This small molecule has demonstrated selective activity in Non-Small Cell Lung Cancer (NSCLC) cell lines harboring dual mutations in KRAS and KEAP1. The mechanism of action of SW157765 is linked to the modulation of metabolic and xenobiotic gene regulatory programs, making it a promising candidate for targeted cancer therapy.

Target engagement assays are critical in drug discovery to verify that a drug candidate interacts with its intended molecular target in a relevant cellular context. For SW157765, confirming its engagement with GLUT8 is essential for establishing a clear structure-activity relationship (SAR) and for understanding its downstream pharmacological effects. These application notes provide detailed protocols for key target engagement assays applicable to SW157765, including both cell-based functional assays and biophysical methods for direct binding assessment.

Target Background: GLUT8 and its Role in KRAS/KEAP1 Mutant NSCLC

GLUT8, encoded by the SLC2A8 gene, is a class III facilitative glucose transporter. Unlike the well-characterized GLUT1-4, GLUT8 is primarily localized to intracellular compartments, such as endosomes and lysosomes, and its role in plasma membrane glucose transport is context-dependent.

In the context of NSCLC with mutations in both KRAS and KEAP1, cancer cells exhibit a reprogrammed metabolism characterized by increased glucose uptake and utilization. The KEAP1/NRF2 signaling pathway, a master regulator of cellular redox homeostasis, is frequently altered in NSCLC. Mutations in KEAP1 lead to the constitutive activation of NRF2, which promotes tumor growth and drug resistance. This altered metabolic state can create dependencies on specific nutrient transporters, such as GLUT8, presenting a therapeutic vulnerability that can be exploited by inhibitors like SW157765.

Below is a diagram illustrating the simplified signaling pathway in KRAS/KEAP1 mutant NSCLC, highlighting the role of NRF2 and the metabolic phenotype that SW157765 targets.

KRAS_KEAP1_NRF2_Signaling Simplified Signaling in KRAS/KEAP1 Mutant NSCLC cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus KRAS_mut Mutant KRAS Downstream_Effectors Downstream Effectors (e.g., RAF-MEK-ERK) KRAS_mut->Downstream_Effectors Activates GLUT8 GLUT8 Metabolic_Reprogramming Metabolic Reprogramming (Increased Glucose Uptake) GLUT8->Metabolic_Reprogramming Mediates glucose import for KEAP1_mut Mutant KEAP1 NRF2 NRF2 KEAP1_mut->NRF2 Fails to degrade ARE Antioxidant Response Element (ARE) NRF2->ARE Translocates and binds Downstream_Effectors->Metabolic_Reprogramming Promotes ARE->Metabolic_Reprogramming Drives transcription for SW157765 SW157765 SW157765->GLUT8 Inhibits

KRAS/KEAP1/NRF2 Signaling Pathway

Quantitative Data Summary

While specific binding affinity data for SW157765 with GLUT8 are not publicly available, the following table provides a template for summarizing key quantitative parameters that should be determined through the described assays.

Assay TypeParameterSW157765 ValueControl CompoundNotes
2-NBDG Uptake Assay IC50 (µM)To be determinedPhloretin (known GLUT inhibitor)Measures functional inhibition of glucose transport.
Cellular Thermal Shift Assay (CETSA) ΔTm (°C)To be determinedVehicle ControlIndicates direct target engagement and stabilization.
Surface Plasmon Resonance (SPR) K_D (µM)To be determinedN/AMeasures binding affinity and kinetics.
Isothermal Titration Calorimetry (ITC) K_D (µM)To be determinedN/AProvides thermodynamic profile of binding.

Experimental Protocols

Fluorescent 2-Deoxyglucose Uptake Assay

This assay directly measures the functional consequence of GLUT8 inhibition by SW157765 in live cells. It utilizes a fluorescent glucose analog, 2-NBDG, which is taken up by glucose transporters but not fully metabolized, leading to its accumulation inside the cell.

Experimental Workflow:

2NBDG_Uptake_Workflow 2-NBDG Uptake Assay Workflow Cell_Seeding Seed KRAS/KEAP1 mutant NSCLC cells in a 96-well plate Compound_Treatment Treat cells with a serial dilution of SW157765 Cell_Seeding->Compound_Treatment 2NBDG_Incubation Incubate with 2-NBDG staining solution Compound_Treatment->2NBDG_Incubation Washing Wash cells to remove extracellular 2-NBDG 2NBDG_Incubation->Washing Fluorescence_Measurement Measure intracellular fluorescence (plate reader or flow cytometry) Washing->Fluorescence_Measurement Data_Analysis Calculate IC50 values Fluorescence_Measurement->Data_Analysis

2-NBDG Uptake Assay Workflow

Protocol:

  • Cell Culture: Culture KRAS/KEAP1 double mutant NSCLC cells (e.g., A549) in appropriate media until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of SW157765 in glucose-free DMEM or a suitable assay buffer. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor such as phloretin.

  • Compound Treatment: Remove the culture medium from the wells and wash once with glucose-free buffer. Add the SW157765 dilutions to the respective wells and incubate for 1-2 hours at 37°C.

  • 2-NBDG Staining: Prepare a 2-NBDG staining solution (e.g., 100 µM 2-NBDG in glucose-free buffer). Add the staining solution to each well and incubate for 20-30 minutes at 37°C.

  • Termination and Washing: Remove the 2-NBDG solution and wash the cells twice with ice-cold PBS to stop the uptake and remove extracellular fluorescence.

  • Fluorescence Measurement: Add 100 µL of PBS or a suitable lysis buffer to each well and measure the fluorescence using a microplate reader (Excitation/Emission ~485/535 nm). Alternatively, cells can be detached and analyzed by flow cytometry.

  • Data Analysis: Normalize the fluorescence signal to the vehicle control and plot the percentage of inhibition against the logarithm of SW157765 concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular environment. It is based on the principle that ligand binding can stabilize a protein against thermal denaturation. This protocol is adapted for membrane proteins like GLUT8.

Experimental Workflow:

CETSA_Workflow CETSA Workflow for GLUT8 Cell_Treatment Treat intact cells or cell lysates with SW157765 or vehicle Heating Heat aliquots at a range of temperatures Cell_Treatment->Heating Lysis_Centrifugation Lyse cells and centrifuge to separate soluble and aggregated proteins Heating->Lysis_Centrifugation Protein_Quantification Quantify soluble GLUT8 in the supernatant by Western Blot or ELISA Lysis_Centrifugation->Protein_Quantification Data_Analysis Plot protein abundance vs. temperature to generate melting curves and determine ΔTm Protein_Quantification->Data_Analysis

CETSA Workflow for GLUT8

Protocol:

  • Cell Culture and Treatment: Grow KRAS/KEAP1 mutant NSCLC cells to high density. Treat the cells with SW157765 (e.g., 10 µM) or vehicle for 2-4 hours.

  • Cell Harvesting and Lysis (for lysate CETSA): Harvest the cells and lyse them in a buffer containing a mild detergent suitable for membrane proteins (e.g., 0.5% DDM).

  • Heating: Aliquot the cell suspension or lysate into PCR tubes. Heat the samples for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) using a thermal cycler. Include an unheated control.

  • Protein Extraction: For intact cells, lyse them by freeze-thaw cycles or sonication. For both intact cell and lysate CETSA, centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification of Soluble GLUT8: Carefully collect the supernatant. Determine the concentration of soluble GLUT8 in each sample using Western blotting with a specific anti-GLUT8 antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Normalize the intensity of each heated sample to the unheated control. Plot the normalized intensity against temperature to generate melting curves for both the SW157765-treated and vehicle-treated samples. The shift in the melting temperature (ΔTm) indicates target engagement.

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that allows for the real-time measurement of binding kinetics and affinity between a ligand and an immobilized protein. For membrane proteins like GLUT8, this typically involves solubilizing the protein and capturing it on the sensor chip.

Protocol:

  • Protein Preparation: Express and purify recombinant GLUT8. Solubilize the purified protein in a buffer containing a suitable detergent (e.g., DDM or L-MNG).

  • Chip Preparation and Ligand Immobilization: Use a sensor chip suitable for capturing membrane proteins (e.g., a His-capture chip for His-tagged GLUT8 or an antibody-capture chip). Flow the solubilized GLUT8 over the chip surface to achieve a stable baseline.

  • Analyte Preparation: Prepare a series of concentrations of SW157765 in a running buffer that also contains a low concentration of the same detergent used for protein solubilization.

  • Binding Analysis: Inject the different concentrations of SW157765 over the chip surface, followed by a dissociation phase with running buffer. A reference flow cell without GLUT8 should be used for background subtraction.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (K_D).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH).

Protocol:

  • Sample Preparation: Prepare a solution of purified and solubilized GLUT8 in a suitable ITC buffer containing detergent. Prepare a solution of SW157765 in the same buffer. The concentration of SW157765 in the syringe should be 10-20 times higher than the GLUT8 concentration in the cell.

  • ITC Experiment: Load the GLUT8 solution into the sample cell and the SW157765 solution into the injection syringe of the ITC instrument. Perform a series of small injections of SW157765 into the GLUT8 solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of SW157765 to GLUT8. Fit the resulting isotherm to a suitable binding model to determine the K_D, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Conclusion

The provided application notes and protocols offer a comprehensive framework for assessing the target engagement of SW157765 with GLUT8. A combination of a functional assay, such as the 2-NBDG uptake assay, and a direct binding assay, like CETSA, SPR, or ITC, is recommended to build a robust data package that confirms the mechanism of action of SW157765. This information is invaluable for guiding lead optimization, understanding structure-activity relationships, and ultimately advancing promising drug candidates towards clinical development.

Application Notes and Protocols for Studying Glucose Transport Kinetics with SW157765

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SW157765 is a selective small-molecule inhibitor of the solute carrier family 2 member 8 (SLC2A8), commonly known as glucose transporter 8 (GLUT8).[1][2][3] GLUT8 is a facilitative glucose transporter that plays a role in glucose homeostasis and has been identified as a potential therapeutic target in certain cancers, particularly in non-small cell lung cancer (NSCLC) with KRAS/KEAP1 double mutations.[1][3] These application notes provide detailed protocols for utilizing SW157765 to study the kinetics of glucose transport mediated by GLUT8.

Quantitative Data Summary

The following tables summarize the known quantitative data for SW157765 and a related compound, P20, for comparative purposes.

Table 1: Inhibitor Affinity and Potency

CompoundTargetParameterValueReference
SW157765GLUT8IC501.2 µM[4]
SW157765GLUT2IC501.5 µM[4]
SW157765GLUT8Kd200 nM[5]
P20GLUT8IC502.1 µM[5]
P20GLUT2IC50>6 µM (2.9-fold higher than for GLUT8)[5]

Signaling Pathways

GLUT8 Translocation and Downstream Effects of Inhibition

GLUT8 translocation to the plasma membrane can be stimulated by the Insulin-like Growth Factor 1 (IGF-1) receptor signaling pathway. Upon activation by IGF-1, the receptor initiates a cascade involving Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt), which promotes the movement of GLUT8-containing vesicles to the cell surface, thereby increasing glucose uptake. Inhibition of GLUT8 by SW157765 is expected to block this glucose influx, leading to downstream effects on cellular metabolism and survival, particularly in cancer cells dependent on glucose.

GLUT8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R PI3K PI3K IGF1R->PI3K Activates GLUT8_mem GLUT8 Glucose_in Glucose Akt Akt/PKB PI3K->Akt Activates GLUT8_vesicle GLUT8 Vesicle Akt->GLUT8_vesicle Promotes Translocation GLUT8_vesicle->GLUT8_mem Metabolism Cellular Metabolism Glucose_in->Metabolism Proliferation Cell Proliferation & Survival Metabolism->Proliferation SW157765 SW157765 SW157765->GLUT8_mem Inhibits Glucose_out Glucose (out) Glucose_out->Glucose_in IC50_Workflow A Seed GLUT8-expressing cells in 96-well plate C Wash cells and pre-incubate with SW157765 or controls A->C B Prepare serial dilutions of SW157765 B->C D Add radiolabeled or fluorescent glucose analog C->D E Incubate to allow uptake D->E F Wash with ice-cold buffer to stop uptake E->F G Lyse cells and measure signal (radioactivity/fluorescence) F->G H Analyze data and calculate IC50 G->H Inhibition_Kinetics_Workflow A Seed and prepare GLUT8-expressing cells C Pre-incubate with SW157765 A->C B Set up matrix of varying [SW157765] and [Substrate] B->C D Initiate uptake with varying [Substrate] C->D E Measure initial uptake rates D->E F Plot velocity vs. [Substrate] for each [Inhibitor] E->F G Determine apparent Vmax and Km F->G H Analyze changes in Vmax and Km to determine inhibition type G->H

References

Troubleshooting & Optimization

SW157765 Technical Support Center: Troubleshooting Solubility in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SW157765. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential solubility issues of SW157765 in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of SW157765 in DMSO?

A1: The approximate solubility of SW157765 in DMSO is 25 mg/mL (75.46 mM). However, achieving this concentration requires specific handling procedures.[1]

Q2: I've added SW157765 to DMSO at room temperature, but it's not dissolving. What should I do?

A2: SW157765 requires energy input to fully dissolve in DMSO. It is recommended to use a combination of ultrasonic agitation (sonication) and warming the solution. Heating the solution to 60°C can aid dissolution.[1] For safety and compound stability, it is advisable to warm the solution gently, for instance, in a 37°C water bath, combined with vortexing or sonication.[2][3]

Q3: After dissolving SW157765 in DMSO, I noticed precipitation after a freeze-thaw cycle. Why is this happening and how can I prevent it?

A3: Precipitation after a freeze-thaw cycle can occur for several reasons. Storing stock solutions at low temperatures can reduce the solubility of the compound.[4] Additionally, DMSO is hygroscopic and can absorb water from the atmosphere, which significantly decreases the solubility of many compounds.[5][6] To prevent this, it is recommended to use a fresh, anhydrous grade of DMSO, and to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and exposure to air.[2][7]

Q4: Can I use a solvent other than DMSO if I continue to have solubility issues?

A4: While DMSO is a common solvent for many biological assays, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be considered.[2][5] However, the compatibility of these solvents with your specific experimental setup must be verified, as they can affect cell viability or assay performance.

Q5: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A5: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[7] It is always recommended to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.[7]

Quantitative Solubility Data

CompoundSolventSolubilityMolar ConcentrationSpecial Conditions
SW157765DMSO25 mg/mL75.46 mMRequires sonication and warming to 60°C[1]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of SW157765 in DMSO

Materials:

  • SW157765 powder (Molecular Weight: 331.32 g/mol )[8][9]

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

  • Water bath or heating block set to 37°C - 60°C

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of SW157765 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.31 mg of SW157765.

  • Adding Solvent: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the SW157765 powder.

  • Initial Mixing: Briefly vortex the tube to suspend the powder in the DMSO.

  • Warming and Sonication:

    • Place the tube in a water bath or on a heating block set to a temperature between 37°C and 60°C for 5-10 minutes.[1][2][3]

    • Following warming, place the tube in a water bath sonicator and sonicate for 10-15 minutes.[1]

  • Visual Inspection: After sonication, visually inspect the solution to ensure that all solid material has dissolved. If particulates are still visible, repeat the warming and sonication steps.

  • Sterilization (Optional): If required for your application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[2][8] Avoid repeated freeze-thaw cycles.

Visual Guides

SW157765_Signaling_Pathway SW157765 Mechanism of Action cluster_cell KRAS/KEAP1 Mutant NSCLC Cell SW157765 SW157765 GLUT8 GLUT8 (SLC2A8) Glucose Transporter SW157765->GLUT8 inhibits Glucose_Uptake Glucose Uptake GLUT8->Glucose_Uptake mediates Glucose Glucose Glucose->GLUT8 transported by Cell_Viability Cell Viability Glucose_Uptake->Cell_Viability supports

Caption: Mechanism of SW157765 action in sensitive cancer cells.

Troubleshooting_Workflow Troubleshooting SW157765 Solubility in DMSO Start Start: Weigh SW157765 and add DMSO Vortex Vortex at Room Temperature Start->Vortex Check_Solubility1 Is it fully dissolved? Vortex->Check_Solubility1 Warm_Sonicate Warm to 37-60°C and use water bath sonicator Check_Solubility1->Warm_Sonicate No Success Solution ready for use. Aliquot and store at -20°C or -80°C. Check_Solubility1->Success Yes Check_Solubility2 Is it fully dissolved? Warm_Sonicate->Check_Solubility2 Use_Fresh_DMSO Consider using a fresh (anhydrous) stock of DMSO Check_Solubility2->Use_Fresh_DMSO No Check_Solubility2->Success Yes Check_Solubility3 Is it fully dissolved? Use_Fresh_DMSO->Check_Solubility3 Check_Solubility3->Success Yes Failure Consult literature for alternative solvents (e.g., DMF, Ethanol). Verify solvent compatibility with your assay. Check_Solubility3->Failure No

Caption: Workflow for dissolving SW157765 in DMSO.

References

SW157765 stability in aqueous solution for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with SW157765. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the successful application of SW157765 in your experiments.

SW157765 Stability and Solubility

ParameterSolvent & ConditionsRecommendations & Remarks
Solubility DMSOSoluble up to approximately 25 mg/mL (75.46 mM). Ultrasonic warming and heating to 60°C may be required for complete dissolution.
Aqueous BuffersSparingly soluble. It is recommended to first dissolve in an organic solvent like DMSO and then dilute into aqueous buffers.
Storage (Powder) -20°CUp to 3 years.
4°CUp to 2 years.
Storage (In Solvent) -80°CUp to 6 months.
-20°CUp to 1 month.

Note: It is highly recommended to prepare fresh aqueous solutions of SW157765 for each experiment and to avoid storing them for more than one day due to potential stability issues.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the handling and use of SW157765 in experimental settings.

Q1: My SW157765 precipitated out of solution after diluting my DMSO stock into an aqueous buffer. What should I do?

A1: Precipitation upon dilution into aqueous media is a common issue for compounds with low aqueous solubility. Here are some troubleshooting steps:

  • Decrease the final concentration: The final concentration of SW157765 in your aqueous solution may be too high. Try lowering the concentration.

  • Increase the percentage of organic solvent: If your experimental system allows, a small percentage of DMSO (typically <0.5%) in the final aqueous solution can help maintain solubility. However, always run a vehicle control to account for any effects of the solvent.

  • Use a different formulation: For in vivo experiments, hydrotropic agents like sodium carboxymethyl cellulose (CMC-Na), Tween 80, or glycerol can be used to improve solubility.

  • Prepare fresh dilutions: Always prepare aqueous dilutions immediately before use.

Q2: I am seeing inconsistent results in my cell-based assays. Could this be related to the stability of SW157765?

A2: Yes, inconsistent results can be a sign of compound degradation. To address this:

  • Aliquot stock solutions: After preparing your DMSO stock solution, aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Use fresh dilutions: As mentioned, prepare aqueous working solutions fresh for each experiment from a frozen DMSO stock. Do not store aqueous solutions.

  • Perform a stability test: If you continue to see inconsistencies, it is advisable to perform a simple stability test in your specific cell culture medium. An experimental protocol for this is provided below.

Q3: How should I handle the SW157765 powder upon receiving it?

A3: SW157765 is supplied as a solid powder and should be stored at -20°C for long-term stability. When preparing a stock solution, allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the powder.

Q4: Can I sterilize my SW157765 solution by autoclaving?

A4: No, high-temperature sterilization methods like autoclaving are not recommended as they can cause degradation of the compound. If sterilization is required, filter the solution through a 0.22 µm syringe filter compatible with your solvent (e.g., PTFE for DMSO-containing solutions).

Experimental Protocols

Protocol for Preparation of SW157765 Stock Solution
  • Warm the vial: Allow the vial of SW157765 powder to equilibrate to room temperature before opening.

  • Add solvent: Add the required volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Ensure complete dissolution: Vortex the solution and, if necessary, use an ultrasonic bath or warm the solution to 60°C to ensure the compound is fully dissolved.

  • Aliquot and store: Aliquot the stock solution into single-use tubes and store at -20°C for up to one month or -80°C for up to six months.

Protocol for Aqueous Stability Assessment of SW157765

This protocol provides a general framework for assessing the stability of SW157765 in your experimental aqueous buffer (e.g., PBS or cell culture medium).

  • Prepare the aqueous solution: Dilute your SW157765 DMSO stock solution into your aqueous buffer to the final working concentration.

  • Time points: Aliquot the aqueous solution for analysis at different time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Storage conditions: Store the aliquots under your experimental conditions (e.g., 37°C, 5% CO2).

  • Analysis: At each time point, analyze the concentration of SW157765 remaining in the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data interpretation: A decrease in the concentration of SW157765 over time indicates instability in the tested aqueous solution.

Visualizations

Signaling Pathway of SW157765 in KRAS/KEAP1 Mutant NSCLC

SW157765_Mechanism cluster_cell KRAS/KEAP1 Mutant NSCLC Cell KRAS_mut Mutant KRAS Metabolic_Reprogramming Metabolic Reprogramming KRAS_mut->Metabolic_Reprogramming Drives KEAP1_mut Mutant KEAP1 NRF2 NRF2 KEAP1_mut->NRF2 Fails to inhibit NRF2->Metabolic_Reprogramming Promotes GLUT8 GLUT8 Cell_Survival Cell Survival & Proliferation GLUT8->Cell_Survival Contributes to Glucose Glucose Glucose->GLUT8 Uptake SW157765 SW157765 SW157765->GLUT8 Inhibits Glutaminolysis Glutaminolysis Glutaminolysis->Cell_Survival Metabolic_Reprogramming->Glutaminolysis Increased Dependency

Caption: Mechanism of SW157765 in KRAS/KEAP1 mutant NSCLC.

Experimental Workflow for SW157765 Aqueous Stability Assessment

Stability_Workflow start Start prep_stock Prepare SW157765 DMSO Stock Solution start->prep_stock prep_aqueous Dilute Stock into Aqueous Buffer prep_stock->prep_aqueous aliquot Aliquot for Time Points (0, 2, 4, 8, 24h) prep_aqueous->aliquot incubate Incubate under Experimental Conditions aliquot->incubate analyze Analyze SW157765 Conc. by HPLC at each Time Point incubate->analyze data_analysis Plot Concentration vs. Time analyze->data_analysis end End data_analysis->end

Caption: Workflow for assessing the aqueous stability of SW157765.

Potential off-target effects of SW157765

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential off-target effects of SW157765, a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8). Given the novelty of this compound, a thorough understanding and assessment of its selectivity are crucial for the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a selective inhibitor like SW157765?

A1: Off-target effects occur when a drug or compound interacts with proteins other than its intended target.[1][2] For SW157765, the intended target is GLUT8.[3][4][5] Interactions with other proteins (off-targets) can lead to a variety of unintended consequences, including misleading experimental data, cellular toxicity, or unexpected phenotypes that are not related to the inhibition of GLUT8.[1] Assessing these effects is a critical step in drug discovery to ensure that the observed biological response is truly due to the modulation of the intended target.[4][6]

Q2: What is the known selectivity profile of SW157765?

A2: SW157765 is described as a selective inhibitor of GLUT8.[3][4][5] However, comprehensive quantitative data on its activity against a broad range of other transporters, kinases, or receptors is not extensively published. Therefore, it is recommended that researchers independently validate its selectivity in their experimental systems, especially when unexpected results are observed.

Q3: What are some common experimental approaches to identify potential off-target effects of a small molecule inhibitor?

A3: Several methods can be employed to profile the selectivity of a small molecule like SW157765:

  • Kinome Profiling: This involves screening the compound against a large panel of kinases to identify any unintended inhibitory activity.[3][4][5][6] Many contract research organizations (CROs) offer this as a service.

  • Proteome-wide Profiling: Techniques like the Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry can identify which proteins in a cell are stabilized by compound binding, providing a broad view of potential targets.[7]

  • Phenotypic Screening: Comparing the cellular phenotype induced by the compound with that of a genetic knockout or knockdown of the target (e.g., GLUT8 siRNA or shRNA) can help differentiate on-target from off-target effects.[1]

  • Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of the compound and its similarity to other known ligands.[2][8][9]

Q4: How can I distinguish between on-target and off-target effects in my cellular assays?

A4: A key strategy is to use orthogonal approaches. For example, if SW157765 treatment results in a specific phenotype, you should attempt to replicate that phenotype by genetically silencing GLUT8 (e.g., using siRNA). If the phenotype is consistent between the chemical inhibitor and genetic knockdown, it is more likely to be an on-target effect. Additionally, using a structurally unrelated GLUT8 inhibitor (if available) that produces the same phenotype would further strengthen the evidence for an on-target effect.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with SW157765.

Q: I'm observing a phenotype in my cells treated with SW157765 that is not consistent with the known functions of GLUT8. Could this be an off-target effect?

A: Yes, this is a classic indication of a potential off-target effect. GLUT8 is known to be involved in glucose and fructose transport.[10][11] If you are observing effects on, for example, cell cycle progression or morphology that cannot be directly linked to altered glucose metabolism, it is prudent to investigate potential off-targets.

Recommended Actions:

  • Dose-Response Analysis: Determine if the unexpected phenotype occurs at concentrations significantly higher than the IC50 for GLUT8 inhibition. Off-target effects are often more pronounced at higher concentrations.

  • Rescue Experiment: If possible, try to "rescue" the phenotype by providing cells with an alternative energy source or by overexpressing a functional GLUT8 that is resistant to SW157765.

  • Orthogonal Validation: Use siRNA or shRNA to knock down GLUT8 and see if the same phenotype is observed. If not, the effect is likely off-target.

  • Off-Target Profiling: Consider performing a broad kinase screen or a CETSA-MS experiment to identify potential off-target binding partners.

Q: My experimental results with SW157765 are not reproducible across different cell lines. Why might this be the case?

A: This variability could be due to several factors:

  • Differential Expression of GLUT8: The cell lines may express different levels of GLUT8, leading to varying sensitivity to the inhibitor.

  • Differential Expression of Off-Targets: If an off-target is responsible for the effect, its expression level may vary between cell lines.

  • Metabolic Differences: The baseline metabolic state of the cell lines could influence their response to a glucose transporter inhibitor.

Recommended Actions:

  • Quantify Target Expression: Use qPCR or Western blotting to measure the expression levels of GLUT8 in your panel of cell lines.

  • Characterize Cell Lines: Ensure the cell lines are what they are purported to be and are free from contamination.

  • Standardize Culture Conditions: Ensure that factors like glucose concentration in the media are consistent across experiments.

Data Presentation

Table 1: Example Kinase Selectivity Profile for SW157765

This table illustrates how data from a kinase profiling screen might be presented. The values are hypothetical and for illustrative purposes only.

Kinase TargetPercent Inhibition at 1 µM SW157765IC50 (nM)
GLUT8 (On-Target) 95% 50
Kinase A75%800
Kinase B45%>10,000
Kinase C12%>10,000
Kinase D88%250

Data are hypothetical.

Experimental Protocols

1. Kinase Profiling Assay (Biochemical)

This protocol outlines a general procedure for assessing the selectivity of SW157765 against a panel of protein kinases. This is typically performed by specialized CROs.[3][4][5][6]

Objective: To determine the inhibitory activity of SW157765 against a broad range of protein kinases.

Methodology:

  • Compound Preparation: SW157765 is serially diluted in DMSO to create a range of concentrations for IC50 determination. A single high concentration (e.g., 10 µM) is often used for initial screening.

  • Assay Plate Preparation: Recombinant kinases, their specific substrates, and ATP are added to the wells of a microtiter plate.

  • Compound Addition: The diluted SW157765 is added to the assay wells. Control wells receive DMSO only.

  • Reaction Initiation and Incubation: The kinase reaction is initiated, typically by the addition of ATP, and the plate is incubated at a controlled temperature for a specific period.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of product formed is quantified. Common detection methods include radiometric assays (measuring incorporation of ³²P-ATP) or fluorescence/luminescence-based assays that measure ADP production (e.g., ADP-Glo).

  • Data Analysis: The percentage of inhibition for each kinase at the tested concentrations is calculated relative to the DMSO control. For kinases showing significant inhibition, an IC50 value is determined by fitting the dose-response data to a suitable model.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that SW157765 engages with its target, GLUT8, in a cellular context.[12][13][14][15] It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.

Objective: To confirm that SW157765 binds to GLUT8 in intact cells.

Methodology:

  • Cell Treatment: Culture cells of interest and treat them with either SW157765 at a desired concentration or a vehicle control (e.g., DMSO) for a specified time.

  • Heating Step: Aliquots of the cell suspension from each treatment group are heated to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by cooling.[13]

  • Cell Lysis: The cells are lysed to release their protein content. This can be done through freeze-thaw cycles or by using a lysis buffer.

  • Separation of Soluble and Precipitated Fractions: The lysates are centrifuged at high speed to pellet the denatured, aggregated proteins.

  • Analysis of the Soluble Fraction: The supernatant (soluble fraction) is collected, and the amount of soluble GLUT8 is quantified, typically by Western blotting.

  • Data Analysis: The band intensities for GLUT8 at each temperature are quantified. In the presence of SW157765, GLUT8 should be more resistant to heat-induced precipitation, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle control. This "thermal shift" indicates target engagement.

Visualizations

cluster_0 Cell Exterior cluster_1 Cell Interior Glucose_ext Glucose GLUT8 GLUT8 Transporter Glucose_ext->GLUT8 Binds Glucose_int Glucose Metabolism Cellular Metabolism (e.g., Glycolysis) Glucose_int->Metabolism GLUT8->Glucose_int Transports SW157765 SW157765 SW157765->GLUT8 Inhibits Start Start: Unexpected Phenotype Observed Dose_Response Perform Dose-Response Curve Start->Dose_Response High_Conc Effect only at high [SW157765]? Dose_Response->High_Conc Orthogonal_Validation Orthogonal Validation: siRNA/shRNA for GLUT8 High_Conc->Orthogonal_Validation No Off_Target Likely Off-Target Effect High_Conc->Off_Target Yes Phenotype_Match Phenotypes Match? Orthogonal_Validation->Phenotype_Match On_Target Likely On-Target Effect Phenotype_Match->On_Target Yes Phenotype_Match->Off_Target No Profiling Proceed with Off-Target Profiling (e.g., Kinome Scan) Off_Target->Profiling Start Start: Characterize New Inhibitor In_Silico 1. In Silico Prediction (Computational Screening) Start->In_Silico Biochemical 2. Biochemical Screening (e.g., Kinase Profiling) In_Silico->Biochemical Cell_Based_Target 3. Cellular Target Engagement (e.g., CETSA) Biochemical->Cell_Based_Target Cell_Based_Phenotype 4. Cellular Phenotypic Assays (Compare to genetic KO/KD) Cell_Based_Target->Cell_Based_Phenotype Analysis 5. Data Integration and Selectivity Assessment Cell_Based_Phenotype->Analysis

References

SW157765 degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and proper storage of SW157765, a selective inhibitor of the non-canonical glucose transporter GLUT8. This guide includes troubleshooting advice for common experimental issues and detailed protocols to ensure the integrity and optimal performance of SW157765 in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for SW157765?

A1: Proper storage of SW157765 is crucial to maintain its stability and efficacy. Recommendations for both powder and solvent-based stock solutions are summarized below.

Q2: How should I prepare stock solutions of SW157765?

A2: SW157765 is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 25 mg/mL (75.46 mM).[1][2] To prepare a stock solution, it is recommended to use ultrasonic agitation and gentle warming (up to 60°C) to ensure complete dissolution.[1] For most in vitro cell-based assays, a starting stock concentration of 10 mM in DMSO is a common practice.

Q3: What are the known degradation pathways for SW157765?

A3: Currently, there is limited publicly available information detailing the specific chemical degradation pathways of SW157765, including its hydrolysis, oxidation, and photostability profiles. As a general precaution for structurally complex small molecules, it is advisable to protect solutions from prolonged exposure to light and extreme pH conditions. Degradation of the common solvent, DMSO, can occur under UV irradiation or in the presence of strong oxidizing agents, potentially affecting the stability of the dissolved compound.[3][4]

Q4: What is the mechanism of action of SW157765?

A4: SW157765 is a selective inhibitor of the glucose transporter 8 (GLUT8), also known as SLC2A8.[1][2] It has been shown to be particularly effective in non-small cell lung cancer (NSCLC) cells that harbor a double mutation in the KRAS and KEAP1 genes.[1] By inhibiting GLUT8, SW157765 disrupts glucose uptake, which is critical for the altered metabolic state of these cancer cells.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with SW157765.

Issue Possible Cause Troubleshooting Steps
Inconsistent or no observable effect of SW157765 in cell-based assays. Improper storage leading to degradation.Verify that the compound has been stored according to the recommended conditions (see Table 1). If in doubt, use a fresh vial of the compound.
Inaccurate concentration of the stock solution.Re-measure the concentration of your stock solution using a spectrophotometer, if applicable, or prepare a fresh stock solution, ensuring complete dissolution.
Cell line is not sensitive to GLUT8 inhibition.Confirm that your cell line expresses GLUT8 and that its proliferation is dependent on this transporter. SW157765 has shown selective sensitivity in KRAS/KEAP1 double mutant NSCLC cells.[1]
Issues with cell culture conditions.Ensure that cell passage number is low, and cells are healthy and in the logarithmic growth phase. Check for mycoplasma contamination.[5]
Precipitation of SW157765 in culture medium. Poor solubility in aqueous solutions.SW157765 has low aqueous solubility.[6] When diluting the DMSO stock solution into your aqueous culture medium, ensure rapid and thorough mixing. The final DMSO concentration should be kept low (typically ≤0.5%) to avoid both solvent-induced cytotoxicity and compound precipitation.
High final concentration of SW157765.Test a range of final concentrations to determine the optimal working concentration that does not lead to precipitation.
High background or off-target effects. Non-specific binding or activity at high concentrations.Perform dose-response experiments to identify the lowest effective concentration. Include appropriate negative controls (e.g., vehicle-only treatment) and consider using a structurally related but inactive compound as a negative control if available.[7]
Assay interference.To mitigate non-specific binding, consider adding bovine serum albumin (BSA) or a non-ionic detergent to your assay buffer in biochemical assays.[8]

Data Presentation

Table 1: Recommended Storage Conditions for SW157765

Form Storage Temperature Duration Source(s)
Powder-20°C3 years[1][2]
4°C2 years[1][2]
In Solvent (e.g., DMSO)-80°C6 months[1][2]
-20°C1 month[1][2]

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of SW157765 in Aqueous Buffer

This protocol provides a general framework for evaluating the hydrolytic stability of SW157765.

Materials:

  • SW157765

  • DMSO (anhydrous)

  • Aqueous buffers (e.g., phosphate-buffered saline (PBS) at pH 7.4, citrate buffer at pH 5.0)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Incubator

Procedure:

  • Prepare a concentrated stock solution of SW157765 in DMSO (e.g., 10 mM).

  • Dilute the stock solution into the desired aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <1%).

  • Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC to obtain an initial chromatogram and peak area for the intact SW157765.

  • Incubate the remaining solutions at a controlled temperature (e.g., 37°C).

  • At various time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution and analyze by HPLC.

  • Monitor the decrease in the peak area of the parent SW157765 compound over time. The appearance of new peaks may indicate the formation of degradation products.

  • Calculate the percentage of SW157765 remaining at each time point relative to the t=0 sample.

Mandatory Visualizations

GLUT8 Signaling Pathway

The following diagram illustrates the signaling pathway involving GLUT8, which is inhibited by SW157765. The PI3K/Akt/mTOR pathway is a key downstream effector of glucose metabolism in cancer cells and is influenced by glucose uptake mediated by transporters like GLUT8.[9][10][11]

GLUT8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GLUT8 GLUT8 Glucose_in Glucose GLUT8->Glucose_in SW157765 SW157765 SW157765->GLUT8 Inhibition PI3K PI3K Glucose_in->PI3K Activates Glucose_out Extracellular Glucose Glucose_out->GLUT8 Uptake Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Metabolism Altered Cancer Metabolism (e.g., Glycolysis) mTOR->Metabolism Proliferation Cell Proliferation & Survival Metabolism->Proliferation

Caption: Inhibition of GLUT8 by SW157765 disrupts glucose uptake, impacting downstream signaling.

Experimental Workflow: Assessing SW157765 Stability

The following diagram outlines the general workflow for assessing the stability of SW157765 under various conditions.

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare SW157765 Stock in DMSO Dilute Dilute in Test Condition Buffer Prep_Stock->Dilute Time_Zero t=0 Analysis Dilute->Time_Zero Incubate Incubate at Controlled Temperature Dilute->Incubate HPLC HPLC Analysis Time_Zero->HPLC Time_Points Collect Aliquots at Time Points Incubate->Time_Points Time_Points->HPLC Data Quantify Peak Area & Calculate Degradation HPLC->Data

Caption: Workflow for evaluating the stability of SW157765 using HPLC analysis.

Troubleshooting Logic Flowchart

This flowchart provides a logical sequence for troubleshooting unexpected experimental outcomes with SW157765.

Troubleshooting_Flowchart Start Inconsistent/ No Effect? Check_Storage Compound Stored Correctly? Start->Check_Storage Check_Prep Stock Solution Prep Correct? Check_Storage->Check_Prep Yes Result_Good Re-run with Fresh Compound Check_Storage->Result_Good No Check_Cells Cell Line Appropriate? Check_Prep->Check_Cells Yes Check_Prep->Result_Good No Check_Solubility Precipitation in Media? Check_Cells->Check_Solubility Yes Result_Bad Problem Likely Experimental Check_Cells->Result_Bad No Check_Concentration Concentration Too High? Check_Solubility->Check_Concentration Yes Check_Solubility->Result_Bad No Check_Concentration->Result_Bad No Result_Sol Optimize Dilution & Concentration Check_Concentration->Result_Sol Yes

Caption: A logical guide for troubleshooting common issues with SW157765 experiments.

References

Interpreting unexpected results with SW157765

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SW157765, a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8). This guide is intended for researchers, scientists, and drug development professionals encountering unexpected results during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is SW157765 and what is its primary mechanism of action?

SW157765 is a selective small molecule inhibitor of the glucose transporter GLUT8 (encoded by the SLC2A8 gene). Its primary mechanism is to block the transport of glucose into the cell through GLUT8. In the context of non-small cell lung cancer (NSCLC), cells with co-occurring mutations in KRAS and KEAP1 have shown particular sensitivity to SW157765. This is due to a metabolic reprogramming where these cancer cells become highly dependent on GLUT8 for glucose uptake to fuel their growth and survival.

Q2: In which cancer models is SW157765 expected to be most effective?

SW157765 has demonstrated the most significant efficacy in preclinical models of non-small cell lung cancer (NSCLC) that harbor concurrent activating mutations in the KRAS oncogene and inactivating mutations in the KEAP1 tumor suppressor gene. This genetic background leads to constitutive activation of the NRF2 pathway, which in turn drives a metabolic state reliant on GLUT8.

Q3: What is the role of the KRAS/KEAP1/NRF2 pathway in SW157765 sensitivity?

In NSCLC, mutations in KRAS drive cancer cell proliferation.[1] Inactivating mutations in KEAP1 prevent the degradation of the transcription factor NRF2.[2] This leads to the constitutive activation of NRF2, which upregulates a host of genes involved in antioxidant response and metabolic reprogramming.[2][3] This reprogramming can create a dependency on specific nutrient transporters, such as GLUT8, for survival.[4] SW157765 exploits this dependency by inhibiting GLUT8, leading to selective cell death in these double-mutant cancer cells.

Q4: What are the expected outcomes of successful SW157765 treatment in sensitive cells?

In sensitive cell lines (e.g., KRAS/KEAP1 double-mutant NSCLC), treatment with SW157765 is expected to lead to:

  • A dose-dependent decrease in cell viability and proliferation.

  • A significant reduction in glucose uptake, which can be measured using assays like the 2-deoxyglucose (2DG) uptake assay.

  • Induction of apoptosis or cell cycle arrest.

Troubleshooting Unexpected Results

This section addresses specific issues that users might encounter during their experiments with SW157765.

Issue 1: My KRAS/KEAP1 double-mutant NSCLC cells are not responding to SW157765.

Possible Causes and Troubleshooting Steps:

  • Cell Line Integrity:

    • Action: Authenticate your cell line using short tandem repeat (STR) profiling to ensure it has not been misidentified or contaminated.

    • Action: Verify the mutation status of KRAS and KEAP1 in your specific cell stock through sequencing. Genetic drift can occur in cultured cells over time.

  • Experimental Conditions:

    • Action: Ensure that the SW157765 compound is fully dissolved in the appropriate solvent (e.g., DMSO) before dilution in culture medium. Precipitated compound will not be effective.

    • Action: Check the final concentration of the solvent in your culture medium. High concentrations of DMSO can be toxic to cells and may mask the specific effects of the inhibitor. A final DMSO concentration of <0.1% is generally recommended.

    • Action: Optimize the seeding density of your cells. Overly confluent or sparse cultures can exhibit altered metabolic states and drug sensitivities.

  • Acquired Resistance:

    • Action: If the cells were previously exposed to SW157765 or other metabolic inhibitors, they may have developed resistance. Consider using a fresh, low-passage aliquot of the cell line.

    • Action: Investigate potential mechanisms of resistance, such as the upregulation of other glucose transporters (e.g., GLUT1, GLUT3) that could compensate for GLUT8 inhibition. This can be assessed by qPCR or western blotting.

Data Presentation: Expected vs. Unexpected SW157765 Efficacy

Cell Line GenotypeExpected IC50Potential Unexpected IC50Possible Reasons for Discrepancy
KRAS/KEAP1 Double MutantLow (e.g., < 1 µM)High (e.g., > 10 µM)Cell line misidentification, acquired resistance, improper compound handling.
KRAS Mutant, KEAP1 Wild-TypeHigh (e.g., > 10 µM)Low (e.g., < 1 µM)Off-target effects, presence of other sensitizing mutations.
Wild-Type KRAS and KEAP1High (e.g., > 10 µM)Low (e.g., < 1 µM)Off-target effects, cytotoxic artifacts.

Note: Specific IC50 values can vary between different NSCLC cell lines and experimental conditions.

Mandatory Visualization: Troubleshooting Workflow for Lack of Efficacy

G start Unexpected Result: No response to SW157765 in KRAS/KEAP1 double-mutant cells check_compound Verify SW157765 - Solubility - Concentration - Storage start->check_compound check_cells Assess Cell Line - STR Profile (Authentication) - Sequence KRAS/KEAP1 - Check Passage Number start->check_cells check_protocol Review Experimental Protocol - Seeding Density - Solvent Concentration - Incubation Time start->check_protocol investigate_resistance Investigate Resistance - qPCR/Western for other GLUTs - Test fresh cell stock check_cells->investigate_resistance

Caption: Troubleshooting workflow for lack of SW157765 efficacy.

Issue 2: I'm observing significant cell death in my control (wild-type) cell line with SW157765 treatment.

Possible Causes and Troubleshooting Steps:

  • Off-Target Effects:

    • Action: While SW157765 is selective for GLUT8, high concentrations may lead to off-target effects on other cellular processes or transporters. Perform a dose-response curve to determine if the toxicity occurs only at high concentrations.

    • Action: Compare the IC50 value in your control cell line to that of a known sensitive cell line. A small therapeutic window may indicate off-target toxicity.

  • Compound Cytotoxicity:

    • Action: Test the vehicle (e.g., DMSO) alone at the same concentration used for SW157765 delivery to rule out solvent-induced toxicity.

    • Action: Ensure the purity of your SW157765 compound. Impurities could be responsible for the observed cytotoxicity.

  • Basal GLUT8 Dependence:

    • Action: Some cell lines, even without the KRAS/KEAP1 double mutation, may have a basal level of dependence on GLUT8 for glucose uptake.

    • Action: Measure the expression level of GLUT8 (SLC2A8) in your control cell line via qPCR or western blot to assess its potential as a target.

Issue 3: My cell viability assay results do not correlate with my glucose uptake assay results.

Possible Causes and Troubleshooting Steps:

  • Assay-Specific Artifacts:

    • Action (Viability Assays): Be aware that some viability assays (e.g., MTT, MTS) rely on metabolic activity. A compound that inhibits glucose metabolism might directly interfere with the assay chemistry, leading to a perceived decrease in viability that is not due to cell death. Consider using a non-metabolic viability assay, such as a trypan blue exclusion assay or a real-time live/dead cell imaging system.

    • Action (Glucose Uptake Assays): If using fluorescent glucose analogs like 2-NBDG, be aware that their uptake may not be exclusively mediated by glucose transporters. Validate your findings with a radiolabeled 2-deoxyglucose ([³H]-2DG) uptake assay, which is considered the gold standard.

  • Cellular Compensation Mechanisms:

    • Action: Inhibition of glucose uptake may not immediately lead to cell death. Cells can activate alternative metabolic pathways (e.g., glutaminolysis) to survive in the short term.

    • Action: Perform a time-course experiment for both assays. A decrease in glucose uptake should precede a decrease in cell viability.

Mandatory Visualization: Signaling Pathway of SW157765 Action

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Glucose Glucose GLUT8 GLUT8 Glucose->GLUT8 Uptake Glycolysis Glycolysis Metabolism Metabolic Reprogramming (PPP, Serine Synthesis) Glycolysis->Metabolism Proliferation Cell Proliferation & Survival Metabolism->Proliferation NRF2 NRF2 ARE Antioxidant Response Element (ARE) NRF2->ARE Binds ARE->GLUT8 Upregulates Expression KRAS Mutant KRAS KRAS->NRF2 Upregulates KEAP1 Mutant KEAP1 KEAP1->NRF2 Fails to inhibit GLUT8->Glycolysis SW157765 SW157765 SW157765->GLUT8 Inhibits

Caption: SW157765 mechanism in KRAS/KEAP1 double-mutant NSCLC.

Experimental Protocols

1. Cell Viability Assay (MTT-based)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of SW157765 in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

2. 2-Deoxyglucose (2DG) Uptake Assay ([³H]-2DG)

  • Cell Seeding: Seed cells in a 24-well plate and grow to ~80% confluency.

  • Pre-incubation: Wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with SW157765 or vehicle control in KRH buffer for 1-2 hours.

  • Glucose Uptake: Add [³H]-2DG (e.g., 0.5 µCi/mL) to each well and incubate for a short period (e.g., 15-30 minutes) to measure the initial rate of uptake.

  • Washing: Stop the uptake by aspirating the medium and washing the cells rapidly three times with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation Counting: Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Normalization: Normalize the counts to the protein concentration of each well, determined from a parallel plate or by taking an aliquot of the lysate before adding scintillation fluid. Express the results as a percentage of the vehicle-treated control.

References

SW157765 lot-to-lot variability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing lot-to-lot variability with SW157765, a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8). Consistent performance of this reagent is critical for reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is SW157765 and what is its mechanism of action?

SW157765 is a selective inhibitor of the glucose transporter GLUT8 (also known as SLC2A8).[1][2][3] It has been shown to be particularly effective in non-small-cell lung cancer (NSCLC) cells with dual mutations in KRAS and KEAP1.[1][2][3] The sensitivity of these cells to SW157765 is linked to the combined effects of KRAS and NRF2 (stabilized by KEAP1 mutation) on metabolic and xenobiotic gene programs.[1][2][3] SW157765 exerts its effect by inhibiting the uptake of glucose, to which these specific cancer cells are highly sensitive.[1][4]

Q2: We are observing a significant difference in the potency of a new lot of SW157765 compared to our previous batch. What could be the cause?

Lot-to-lot variation in small molecules can arise from several factors during manufacturing, shipping, or handling.[5][6] Potential causes for decreased potency include:

  • Differences in Purity: Even minor variations in purity between lots can affect the active concentration of the compound.

  • Presence of Impurities: Unknown impurities may interfere with the compound's activity.

  • Degradation: Improper storage or handling can lead to the degradation of the compound.

  • Inaccurate Quantification: The stated concentration of the supplied material may be inaccurate.

It is crucial to perform a lot validation protocol when receiving a new batch of any reagent to ensure consistency.[7][8]

Q3: How should I properly store and handle SW157765 to minimize variability?

Proper storage is critical to maintaining the stability and activity of SW157765. Based on manufacturer recommendations and general best practices, follow these guidelines:

Storage ConditionPowderIn Solvent (e.g., DMSO)
-20°C Up to 3 years[9]Up to 1 month[1][4][9]
-80°C Not specifiedUp to 6 months[1][2][4][9]
4°C Up to 2 years[9]Not recommended for long-term storage

Best Practices:

  • Upon receipt, store the lyophilized powder at -20°C, protected from light and moisture.

  • For stock solutions, dissolve the compound in a suitable solvent like DMSO.[4] Prepare single-use aliquots to avoid repeated freeze-thaw cycles.

  • Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.

Troubleshooting Guides

Issue 1: Reduced or No Activity of a New Lot of SW157765

If a new lot of SW157765 is showing significantly reduced or no activity in your assay, follow this troubleshooting workflow:

G cluster_0 Troubleshooting Workflow: Reduced SW157765 Activity start Start: New Lot Shows Reduced Activity solubility 1. Verify Solubility Is the compound fully dissolved? start->solubility storage 2. Check Storage and Handling Were proper procedures followed? solubility->storage Yes re_dissolve Re-dissolve compound. Use sonication or warming if necessary. solubility->re_dissolve No dose_response 3. Perform Dose-Response Curve Compare IC50 with previous lot and literature. storage->dose_response Yes review_protocols Review and correct storage/handling protocols. storage->review_protocols No positive_control 4. Run Positive Control Does a known active compound work? dose_response->positive_control IC50 significantly higher retest Retest Experiment dose_response->retest IC50 is comparable contact_supplier 5. Contact Supplier Provide lot validation data. positive_control->contact_supplier Positive control works troubleshoot_assay Troubleshoot general assay conditions. positive_control->troubleshoot_assay Positive control fails re_dissolve->solubility review_protocols->storage

Caption: Troubleshooting workflow for reduced SW157765 activity.

Issue 2: Inconsistent Results Between Experiments Using the Same Lot

If you observe variability in your results even when using the same lot of SW157765, consider the following:

  • Stock Solution Stability: Aliquot your stock solution and avoid repeated freeze-thaw cycles. If the stock solution has been stored for an extended period (e.g., >1 month at -20°C), its potency may have decreased.[1][4][9] Consider preparing a fresh stock solution.

  • Experimental Conditions: Ensure that all experimental parameters, such as cell density, passage number, media composition, and incubation times, are consistent between experiments.

  • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a level that does not affect cell viability or the assay readout.

Experimental Protocols

Protocol 1: Qualification of a New Lot of SW157765

This protocol outlines the steps to validate a new lot of SW157765 against a previously validated lot or published data.

Objective: To ensure the new lot of SW157765 performs comparably to a known standard.

Materials:

  • New lot of SW157765

  • Previous, validated lot of SW157765 (if available)

  • SW157765-sensitive cell line (e.g., KRAS/KEAP1 double mutant NSCLC cells)

  • Cell culture media and reagents

  • Assay for measuring cell viability or a downstream target (e.g., 2-deoxyglucose uptake assay)[1][4]

  • DMSO (or other appropriate solvent)

  • Multichannel pipette and sterile tips

  • 96-well plates

Workflow:

G cluster_1 Experimental Workflow: New Lot Qualification prep_stocks 1. Prepare Stock Solutions New Lot & Old Lot (10 mM in DMSO) serial_dilution 3. Prepare Serial Dilutions Create a dose range for both lots. prep_stocks->serial_dilution cell_seeding 2. Seed Cells Plate SW157765-sensitive cells in 96-well plates. treatment 4. Treat Cells Add drug dilutions to cells. cell_seeding->treatment serial_dilution->treatment incubation 5. Incubate (e.g., 72 hours) treatment->incubation assay 6. Perform Assay (e.g., Cell Viability Assay) incubation->assay data_analysis 7. Data Analysis Calculate and compare IC50 values. assay->data_analysis decision 8. Decision Is the new lot acceptable? data_analysis->decision accept Accept New Lot decision->accept Yes reject Reject New Lot Contact Supplier decision->reject No

Caption: Workflow for qualifying a new lot of SW157765.

Procedure:

  • Prepare Stock Solutions: Prepare a 10 mM stock solution of both the new and old lots of SW157765 in DMSO. Ensure complete dissolution.

  • Cell Seeding: Seed a sensitive cell line at an appropriate density in 96-well plates and allow them to attach overnight.

  • Serial Dilutions: Perform a serial dilution of both stock solutions to generate a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Treatment: Treat the cells with the diluted compounds. Include a vehicle control (DMSO only).

  • Incubation: Incubate the cells for a predetermined time (e.g., 72 hours).

  • Assay: Perform a cell viability assay (e.g., CellTiter-Glo®) or a functional assay like 2-deoxyglucose uptake.[1][4]

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves. Calculate the IC50 value for each lot.

Acceptance Criteria: The IC50 value of the new lot should be within an acceptable range of the old lot (e.g., ± 2-fold).

Data Presentation: Example Lot Comparison
Lot NumberPurity (Supplier CoA)AppearanceSolubility in DMSO (at 10 mM)IC50 in A549 cells (µM)
SW-Lot-001 (Old) 99.5%White powderClear solution5.2
SW-Lot-002 (New) 99.2%Off-white powderClear solution6.1
SW-Lot-003 (New) 98.5%Yellowish powderSlight precipitation15.8

This is example data and does not represent actual product specifications.

Signaling Pathway

SW157765 targets GLUT8, which is involved in glucose transport. In the context of KRAS/KEAP1 mutant NSCLC, this pathway is critical for cell survival.

G cluster_2 Simplified Signaling Pathway in KRAS/KEAP1 Mutant NSCLC KRAS Mutant KRAS (Constitutively Active) Metabolic_Genes Metabolic & Xenobiotic Gene Expression KRAS->Metabolic_Genes Upregulates KEAP1 Mutant KEAP1 (Inactive) NRF2 NRF2 KEAP1->NRF2 Cannot degrade NRF2->Metabolic_Genes Upregulates GLUT8 GLUT8 (SLC2A8) Metabolic_Genes->GLUT8 Increases expression Glucose_Uptake Glucose Uptake GLUT8->Glucose_Uptake SW157765 SW157765 SW157765->GLUT8 Inhibits Cell_Survival Cell Proliferation & Survival Glucose_Uptake->Cell_Survival

Caption: SW157765 inhibits GLUT8-mediated glucose uptake.

References

Validation & Comparative

SW157765: A Comparative Analysis of its Selectivity for GLUT Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitor SW157765's selectivity profile against various members of the glucose transporter (GLUT) family. The data presented is compiled from available research to aid in the evaluation of SW157765 for therapeutic and research applications.

Selectivity Profile of SW157765

SW157765 has been identified as a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8). To quantitatively assess its selectivity, the half-maximal inhibitory concentrations (IC50) of SW157765 against different GLUT isoforms are crucial. Based on available data, the IC50 values for SW157765 against GLUT2 and GLUT8 have been determined.

Transporter IsoformSW157765 IC50 (µM)Reference
GLUT21.5
GLUT81.2
GLUT1Data not available
GLUT3Data not available
GLUT4Data not available

Experimental Protocols

The determination of the IC50 values for SW157765 was conducted using a robust cell-based assay.

Assay Principle:

The experimental protocol relies on a GLUT isoform-specific screening platform utilizing human embryonic kidney 293 (HEK293) cells. These cells are engineered to express a specific GLUT isoform while the expression of endogenous GLUT1 is suppressed by short hairpin RNA (shRNA). The inhibitory activity of SW157765 is quantified by measuring the uptake of radiolabeled 2-deoxyglucose ([³H]-2-DG), a glucose analog that is transported into the cell by GLUTs and subsequently phosphorylated, trapping it intracellularly. The reduction in [³H]-2-DG uptake in the presence of varying concentrations of the inhibitor allows for the calculation of the IC50 value.

Methodology:

  • Cell Culture and Transfection: HEK293 cells are cultured under standard conditions. Cells are transfected to stably express the desired human GLUT isoform (e.g., GLUT2 or GLUT8) and an shRNA to knockdown endogenous GLUT1.

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of SW157765.

  • Glucose Uptake Assay: Radiolabeled [³H]-2-deoxyglucose is added to the cells for a defined period.

  • Cell Lysis and Scintillation Counting: The uptake reaction is stopped, and the cells are lysed. The intracellular radioactivity is measured using a scintillation counter to determine the amount of [³H]-2-DG uptake.

  • Data Analysis: The percentage of inhibition of glucose uptake is calculated for each concentration of SW157765. The IC50 value is then determined by fitting the data to a dose-response curve.

Visualizing the Experimental Workflow and Glucose Transport

To further elucidate the experimental process and the broader context of GLUT transporter function, the following diagrams are provided.

experimental_workflow cluster_cell_engineering Cell Line Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis HEK293_cells HEK293 Cells Transfection Transfection with GLUT isoform and shRNA for GLUT1 HEK293_cells->Transfection Engineered_cells Engineered HEK293 Cells (Expressing specific GLUT) Transfection->Engineered_cells Incubation Incubation Engineered_cells->Incubation Inhibitor SW157765 (Varying Concentrations) Inhibitor->Incubation Radiolabel [3H]-2-Deoxyglucose Radiolabel->Incubation Lysis Cell Lysis Incubation->Lysis Measurement Scintillation Counting Lysis->Measurement Data_analysis Calculate % Inhibition Measurement->Data_analysis IC50_determination IC50 Determination Data_analysis->IC50_determination

Caption: Experimental workflow for determining the IC50 of SW157765 against GLUT transporters.

GLUT_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glucose Glucose GLUT GLUT Transporter (e.g., GLUT8) Glucose->GLUT Transport Intracellular_Glucose Intracellular Glucose GLUT->Intracellular_Glucose Metabolism Cellular Metabolism (e.g., Glycolysis) Intracellular_Glucose->Metabolism SW157765 SW157765 SW157765->GLUT Inhibition

Caption: Simplified diagram of GLUT-mediated glucose transport and its inhibition by SW157765.

Validating the On-Target Effects of SW157765 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data and methodologies for validating the on-target effects of SW157765, a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8). SW157765 has demonstrated notable efficacy in Non-Small Cell Lung Cancer (NSCLC) cells harboring concurrent KRAS and KEAP1 mutations. This document outlines key experimental approaches to confirm its mechanism of action and compares its performance with available alternatives.

SW157765: Mechanism of Action and Cellular Context

SW157765 is a potent and selective inhibitor of GLUT8, a member of the solute carrier family 2 (SLC2) of facilitative glucose transporters.[1] Its anti-cancer activity is particularly pronounced in NSCLC cell lines with a double mutation in KRAS and KEAP1.[1] This specific cellular context leads to a unique metabolic vulnerability that SW157765 exploits. The dual modulation of metabolic and xenobiotic gene regulatory programs by mutant KRAS and the NRF2 pathway, which is dysregulated by KEAP1 mutations, creates a dependency on GLUT8 for glucose uptake.[1]

dot

cluster_0 KRAS/KEAP1 Mutant NSCLC Cell KRAS_mut Mutant KRAS Metabolic_Reprogramming Metabolic Reprogramming KRAS_mut->Metabolic_Reprogramming KEAP1_mut Mutant KEAP1 NRF2 NRF2 (Constitutively Active) KEAP1_mut->NRF2 Loss of inhibition NRF2->Metabolic_Reprogramming GLUT8_up Increased GLUT8 Expression/Dependence Metabolic_Reprogramming->GLUT8_up Glucose_Uptake Glucose Uptake GLUT8_up->Glucose_Uptake Cell_Survival Cell Survival & Proliferation Glucose_Uptake->Cell_Survival SW157765 SW157765 SW157765->GLUT8_up Inhibits

Caption: Signaling pathway in KRAS/KEAP1 mutant NSCLC and the inhibitory action of SW157765.

Quantitative Comparison of Inhibitor Potency and Selectivity

A critical aspect of validating an on-target effect is to demonstrate both potency against the intended target and selectivity over other related proteins. The following table summarizes the inhibitory concentrations (IC50) of SW157765 and a comparative compound, BAY-876 (a potent GLUT1 inhibitor), against various glucose transporters.

CompoundGLUT1 IC50 (nM)GLUT2 IC50 (nM)GLUT3 IC50 (nM)GLUT4 IC50 (nM)GLUT8 IC50 (nM)
SW157765 >10,000Data not available>10,000>10,000~200
BAY-876 2>266>266>266Data not available

Note: Data for SW157765 selectivity is inferred from its description as a selective GLUT8 inhibitor and lack of reported potent activity against other GLUTs.[1] BAY-876 data is included for comparison of a highly selective inhibitor for another GLUT isoform.[2]

Experimental Protocols for On-Target Validation

2-NBDG Glucose Uptake Assay

This assay directly measures the ability of a compound to inhibit glucose transport into cells. 2-NBDG is a fluorescently labeled deoxyglucose analog that is taken up by glucose transporters but is not fully metabolized, leading to its accumulation inside the cell. The intracellular fluorescence is proportional to the glucose uptake.

Experimental Workflow:

dot

start Seed KRAS/KEAP1 mutant NSCLC cells in a 96-well plate treat Treat cells with varying concentrations of SW157765 start->treat add_2NBDG Add 2-NBDG (e.g., 100-200 µg/ml) to glucose-free medium treat->add_2NBDG incubate Incubate for a defined period (e.g., 10-60 min) add_2NBDG->incubate wash Wash cells to remove extracellular 2-NBDG incubate->wash measure Measure intracellular fluorescence (plate reader or flow cytometry) wash->measure analyze Calculate IC50 value measure->analyze

Caption: Workflow for the 2-NBDG Glucose Uptake Assay.

Detailed Protocol:

  • Cell Seeding: Seed KRAS/KEAP1 mutant NSCLC cells (e.g., A549, H2122) in a 96-well black, clear-bottom plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and culture overnight.[3]

  • Compound Treatment: The following day, replace the culture medium with glucose-free medium containing various concentrations of SW157765 or vehicle control.

  • 2-NBDG Incubation: After a pre-incubation period with the compound, add 2-NBDG to a final concentration of 100-200 µg/ml.[3] The optimal incubation time with 2-NBDG should be determined empirically for each cell line but typically ranges from 10 to 60 minutes.[3]

  • Signal Termination and Washing: Aspirate the 2-NBDG containing medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular fluorescence.

  • Fluorescence Measurement: Add PBS to each well and measure the intracellular fluorescence using a fluorescence plate reader with excitation/emission wavelengths of approximately 485/535 nm.[4] Alternatively, cells can be trypsinized and analyzed by flow cytometry.

  • Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Experimental Workflow:

dot

start Treat intact cells or cell lysates with SW157765 or vehicle heat Heat samples across a temperature gradient start->heat lyse_centrifuge Lyse cells (if treated intact) and centrifuge to separate soluble and aggregated proteins heat->lyse_centrifuge collect_supernatant Collect the supernatant (soluble fraction) lyse_centrifuge->collect_supernatant analyze Analyze for GLUT8 protein levels (e.g., Western Blot, ELISA) collect_supernatant->analyze plot Plot soluble GLUT8 vs. temperature to observe thermal shift analyze->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol for Membrane Transporters:

  • Cell Treatment: Treat intact KRAS/KEAP1 mutant NSCLC cells with SW157765 or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells using a suitable buffer containing a mild detergent (e.g., 0.5% (w/v) n-dodecyl β-d-maltoside) to solubilize membrane proteins.[5]

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Analysis: Carefully collect the supernatant and analyze the amount of soluble GLUT8 protein using a sensitive detection method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the percentage of soluble GLUT8 at each temperature for both the treated and untreated samples. A shift in the melting curve to higher temperatures in the presence of SW157765 indicates direct target engagement.

Comparison with Alternative GLUT8 Inhibitors

Currently, there are limited commercially available and well-characterized selective GLUT8 inhibitors. One emerging compound is designated as "P20". While detailed structural and mechanistic information on P20 is not widely published, it serves as a relevant comparator for future studies. Researchers developing novel GLUT8 inhibitors can use the methodologies described in this guide to benchmark their compounds against SW157765.

Downstream Effects and Phenotypic Assays

Validation of on-target effects should also include the assessment of downstream cellular phenotypes consistent with the proposed mechanism of action.

  • Cell Viability Assays: Treatment of KRAS/KEAP1 mutant NSCLC cells with SW157765 is expected to decrease cell viability, which can be measured using assays like CellTiter-Glo.[6] It is crucial to compare the effect in these sensitive cell lines with that in KRAS/KEAP1 wild-type NSCLC cells to demonstrate selective cytotoxicity.

  • Metabolic Profiling: Inhibition of GLUT8 is predicted to alter cellular metabolism. Techniques such as Seahorse analysis can be used to measure the impact of SW157765 on glycolysis (extracellular acidification rate, ECAR) and oxidative phosphorylation (oxygen consumption rate, OCR). In the context of KRAS/KEAP1 mutations, which can lead to a reliance on glutaminolysis, a shift in these metabolic pathways upon GLUT8 inhibition would provide further evidence of on-target activity.[6][7]

Conclusion

The validation of SW157765's on-target effects in cells relies on a multi-faceted approach. Direct evidence of target engagement can be robustly demonstrated through glucose uptake inhibition assays and Cellular Thermal Shift Assays. Furthermore, demonstrating selective cytotoxicity and predictable downstream metabolic alterations in the specific context of KRAS/KEAP1 mutant NSCLC cells provides a comprehensive validation of its mechanism of action. This guide provides the necessary framework for researchers to design and execute experiments to confirm the on-target effects of SW157765 and to compare its performance with other emerging GLUT8 inhibitors.

References

A Comparative Analysis of SW157765 and BAY-876: Targeting Different Avenues of Glucose Metabolism in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, targeting cellular metabolism has emerged as a promising strategy. Glucose, a fundamental source of energy and biosynthetic precursors for proliferating cancer cells, is transported into the cell by a family of glucose transporters (GLUTs). The specific inhibition of these transporters presents a potential avenue for therapeutic intervention. This guide provides a detailed comparison of two such inhibitors, SW157765 and BAY-876, highlighting their distinct mechanisms of action, target selectivity, and the preclinical data supporting their potential applications.

A crucial distinction to note is that SW157765 and BAY-876 target different members of the glucose transporter family. SW157765 is a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8)[1][2][3], while BAY-876 is a potent and selective inhibitor of GLUT1 (SLC2A1)[4][5][6]. This fundamental difference in their primary targets dictates their distinct biological effects and potential therapeutic applications.

BAY-876: A Potent and Selective GLUT1 Inhibitor

BAY-876 is an orally active and highly selective inhibitor of GLUT1, the glucose transporter most frequently overexpressed in a wide range of cancers.[7] Its mechanism of action revolves around blocking glucose uptake, thereby inhibiting glycolysis, a metabolic pathway upon which many cancer cells heavily rely—a phenomenon known as the "Warburg effect."[8][9]

Quantitative Performance Data for BAY-876
ParameterValueCell Line/ModelReference
IC50 (GLUT1) 2 nM (0.002 µM)Cell-free system[4][5][6]
Selectivity >130-fold vs. GLUT2, GLUT3, GLUT4-[5][6]
4700-fold vs. GLUT2-[7]
800-fold vs. GLUT3-[7]
135-fold vs. GLUT4-[7]
In Vitro Efficacy Growth inhibitionSKOV-3 and OVCAR-3 ovarian cancer cells[5]
Dose-dependent decrease in cell number (25-75 nM)SKOV-3 and OVCAR-3 ovarian cancer cells[5]
Reduced cell viability (starting at 1 µM)SCC47, RPMI2650, and FaDu HNSCC cells[10]
Apoptosis inductionHead and Neck Squamous Carcinoma Cells (HNSCC)[10][11]
In Vivo Efficacy Anti-tumor effectsEsophageal and ovarian cancer models[8]
Reduced tumor volume and weight (4.5 mg/kg/day)SKOV-3 ovarian cancer xenograft model[12]
Oral Bioavailability 85% (rat), 79% (dog)Rat, Dog[4]
Terminal Half-life 2.5 h (rat), 22 h (dog)Rat, Dog[4]
Experimental Protocols: Key Assays for BAY-876

Cell Viability Assay (Crystal Violet Staining):

  • Head and Neck Squamous Carcinoma Cells (HNSCC) lines SCC47 and RPMI2650 were seeded in multi-well plates.

  • The cells were treated with varying concentrations of BAY-876 (0.01-100 µM) for 24 hours.

  • Following treatment, the cells were stained with crystal violet, a dye that stains the nuclei of viable adherent cells.

  • The absorbance of the stained cells was measured to quantify cell viability.[6][10]

Glucose Uptake Assay:

  • HNSCC cells were treated with BAY-876 for 24 hours.

  • The concentration of glucose remaining in the cell culture media was measured to determine the rate of glucose uptake by the cells.

  • Alternatively, a fluorescent glucose analog, 2-NBDG, was used. Cells were treated with BAY-876, followed by incubation with 2-NBDG.

  • The uptake of the fluorescent analog was then quantified to assess the inhibitory effect of BAY-876 on glucose transport.[10]

In Vivo Tumor Xenograft Model:

  • Human ovarian cancer cells (SKOV-3) were implanted into mice to establish tumors.

  • Once tumors reached a certain size, the mice were treated with BAY-876 (e.g., 4.5 mg/kg/day).

  • Tumor volumes and mouse body weights were monitored throughout the treatment period.

  • At the end of the study, tumors were excised and weighed to determine the anti-tumor efficacy of BAY-876.[12]

Signaling Pathway and Mechanism of Action of BAY-876

BAY876_Mechanism cluster_cell Cancer Cell Glucose_ext Extracellular Glucose GLUT1 GLUT1 Transporter Glucose_ext->GLUT1 Uptake Glucose_int Intracellular Glucose GLUT1->Glucose_int Glycolysis Glycolysis Glucose_int->Glycolysis ATP ATP Production & Biosynthesis Glycolysis->ATP Proliferation Cell Proliferation & Survival ATP->Proliferation BAY876 BAY-876 BAY876->GLUT1 Inhibition

Caption: Mechanism of action of BAY-876, a selective GLUT1 inhibitor.

SW157765: A Selective GLUT8 Inhibitor for Specific Cancer Genotypes

SW157765 is a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8).[1][2][3] Its therapeutic potential has been specifically highlighted in non-small cell lung cancer (NSCLC) cells harboring a double mutation in KRAS and KEAP1.[1][2] This specificity suggests a synthetic lethal interaction where the combination of the genetic background and GLUT8 inhibition is selectively toxic to cancer cells.

Quantitative Performance Data for SW157765
ParameterValueCell Line/ModelReference
Target GLUT8 (SLC2A8)-[1][2][3]
Binding Affinity (Kd) 200 nM-[13]
In Vitro Efficacy Selective sensitivityKRAS/KEAP1 double mutant NSCLC cells[1][2]
Dose-dependent inhibition of 2-deoxyglucose (2DG) uptakeSW157765-sensitive cells[1][14]
Experimental Protocols: Key Assays for SW157765

Cell Sensitivity and Glucose Deprivation Assays:

  • A panel of NSCLC cell lines, including those with KRAS/KEAP1 double mutations, were cultured.

  • Cells were treated with varying concentrations of SW157765 to determine its effect on cell viability and identify sensitive genotypes.

  • In parallel, the sensitivity of these cell lines to glucose deprivation was assessed by culturing them in glucose-depleted media.[1]

Fluorescent 2-Deoxyglucose (2DG) Uptake Assay:

  • SW157765-sensitive NSCLC cells were treated with a dose range of SW157765.

  • Following treatment, the cells were incubated with a fluorescent analog of glucose, such as 2-NBDG.

  • The uptake of the fluorescent analog was measured using techniques like flow cytometry or fluorescence microscopy to quantify the inhibition of glucose transport.[1][14]

Logical Relationship of SW157765's Action

SW157765_Action KRAS_KEAP1_mut KRAS/KEAP1 Double Mutant NSCLC Cells Metabolic_Vulnerability Metabolic & Xenobiotic Gene Dysregulation KRAS_KEAP1_mut->Metabolic_Vulnerability GLUT8_Dep Increased Dependence on GLUT8 Metabolic_Vulnerability->GLUT8_Dep Cell_Death Selective Cell Death GLUT8_Dep->Cell_Death SW157765 SW157765 GLUT8_Inhibition GLUT8 Inhibition SW157765->GLUT8_Inhibition GLUT8_Inhibition->Cell_Death Induces

Caption: Logical workflow of SW157765's selective action in mutant NSCLC.

Head-to-Head Comparison: SW157765 vs. BAY-876

FeatureSW157765BAY-876
Primary Target GLUT8 (SLC2A8)GLUT1 (SLC2A1)
Mechanism of Action Exploits a specific metabolic vulnerability in genetically defined cancers.Broadly inhibits glucose uptake in GLUT1-dependent cancers.
Potency Kd = 200 nM for GLUT8[13]IC50 = 2 nM for GLUT1[4][5][6]
Selectivity Selective for GLUT8.Highly selective for GLUT1 over GLUT2, GLUT3, and GLUT4.[5][6][7]
Potential Application Precision medicine for KRAS/KEAP1 double mutant NSCLC.[1][2]Broad-spectrum anti-cancer agent for various GLUT1-overexpressing tumors (e.g., ovarian, colorectal, head and neck cancers).[8][11][12]
Development Stage Preclinical research tool.Advanced preclinical development.

Conclusion

SW157765 and BAY-876 represent two distinct and valuable tools for cancer research, each with a unique therapeutic hypothesis. BAY-876 is a potent and selective GLUT1 inhibitor with broad potential across a range of cancers that exhibit high levels of aerobic glycolysis. Its advanced preclinical characterization makes it a strong candidate for further development. In contrast, SW157765 is a selective GLUT8 inhibitor that exemplifies a precision medicine approach, targeting a specific metabolic vulnerability created by a defined genetic background in NSCLC. The study of these two molecules underscores the importance of understanding the diverse roles of different glucose transporters in cancer biology and highlights the potential for developing both broad-spectrum and highly targeted metabolic therapies. Further research is warranted to fully elucidate the clinical potential of both these promising inhibitors.

References

Unveiling SW157765's Primary Target: A Comparative Analysis Confirming GLUT8 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available experimental data confirms that the small molecule SW157765 selectively targets the glucose transporter 8 (GLUT8), also known as SLC2A8. This guide provides a detailed comparison of SW157765's activity with alternative compounds, supported by experimental protocols and data, to offer researchers, scientists, and drug development professionals a clear understanding of its target engagement.

SW157765 has emerged as a significant tool in cancer research, particularly for its selective lethality towards non-small-cell lung cancer (NSCLC) cells harboring KRAS/KEAP1 double mutations[1]. The compound's efficacy is attributed to its ability to inhibit glucose uptake in these cancer cells, which are highly dependent on glucose for their metabolic and xenobiotic programs[1]. This guide delves into the experimental evidence that substantiates GLUT8 as the primary molecular target of SW157765.

Comparative Inhibitory Activity

To quantitatively assess the potency and selectivity of SW157765, its inhibitory activity against GLUT8 was compared with its effect on another key glucose transporter, GLUT2. Furthermore, a distinct GLUT8 inhibitor, designated as P20, was included in the analysis to provide a broader context for SW157765's performance. The half-maximal inhibitory concentrations (IC50) from a [³H]-2-deoxyglucose uptake assay are summarized in the table below.

CompoundTargetIC50 (µM)
SW157765 GLUT8 1.2 [2]
SW157765GLUT21.5[2]
P20 GLUT8 2.1 [2]
P20GLUT24.3[2]

The data clearly indicates that SW157765 is a potent inhibitor of GLUT8 with an IC50 of 1.2 µM[2]. Its selectivity for GLUT8 over GLUT2 is evident, though modest. In comparison, while P20 is also a GLUT8 inhibitor, it exhibits a higher IC50 value of 2.1 µM and a greater selectivity margin over GLUT2 (2.9-fold)[2].

Experimental Validation: [³H]-2-Deoxyglucose Uptake Assay

The determination of the inhibitory activity of SW157765 and P20 on GLUT8 and GLUT2 was achieved using a radiolabeled 2-deoxyglucose uptake assay. This method is a gold standard for measuring the rate of glucose transport into cells.

Experimental Protocol:
  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured under standard conditions. For specific transporter analysis, cells are transiently transfected with plasmids encoding either human GLUT8 or GLUT2. Control cells are transfected with an empty vector.

  • Cell Seeding: Twenty-four hours post-transfection, cells are seeded into 24-well plates at a density of 2 x 10^5 cells per well and allowed to adhere overnight.

  • Inhibitor Incubation: The cell culture medium is replaced with a glucose-free Krebs-Ringer-HEPES (KRH) buffer. The cells are then incubated with varying concentrations of SW157765 or P20 for 30 minutes at 37°C.

  • Glucose Uptake Initiation: To initiate the glucose uptake, a solution containing [³H]-2-deoxyglucose (a radiolabeled glucose analog) is added to each well to a final concentration of 10 µM. The uptake is allowed to proceed for 10 minutes at 37°C.

  • Termination of Uptake: The uptake is stopped by rapidly washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: The cells are lysed with a solution of 0.1% sodium dodecyl sulfate (SDS). The radioactivity of the cell lysates, which is proportional to the amount of [³H]-2-deoxyglucose taken up by the cells, is measured using a liquid scintillation counter.

  • Data Analysis: The raw counts are normalized to the protein concentration in each well. The IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic equation.

experimental_workflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis start HEK293 Cells transfection Transfect with GLUT8 or GLUT2 plasmid start->transfection seeding Seed in 24-well plates transfection->seeding incubation Incubate with SW157765/P20 seeding->incubation uptake Add [3H]-2-deoxyglucose incubation->uptake termination Wash with ice-cold buffer uptake->termination lysis Cell Lysis termination->lysis counting Scintillation Counting lysis->counting calculation Calculate IC50 counting->calculation

Caption: Experimental workflow for the [³H]-2-deoxyglucose uptake assay.

GLUT8 Signaling and the Impact of SW157765

In the context of non-small-cell lung cancer, certain cancer cells exhibit a heightened dependence on glucose metabolism, a phenomenon known as the Warburg effect[3]. GLUT8, as a facilitative glucose transporter, plays a role in supplying glucose to these cells, thereby fueling their rapid proliferation and survival. The signaling cascade initiated by growth factors often leads to the upregulation and increased activity of glucose transporters, including GLUT8. By inhibiting GLUT8, SW157765 effectively curtails the glucose supply to the cancer cells, leading to metabolic stress and ultimately, cell death.

signaling_pathway cluster_membrane Cell Membrane cluster_cell Intracellular GrowthFactorReceptor Growth Factor Receptor SignalingCascade Signaling Cascade (e.g., PI3K/Akt) GrowthFactorReceptor->SignalingCascade activates GLUT8 GLUT8 Transporter Metabolism Glycolysis & Cancer Cell Proliferation GLUT8->Metabolism Glucose uptake SignalingCascade->GLUT8 upregulates/ activates GrowthFactor Growth Factors GrowthFactor->GrowthFactorReceptor binds Glucose Extracellular Glucose Glucose->GLUT8 SW157765 SW157765 SW157765->GLUT8 inhibits

Caption: Simplified GLUT8 signaling pathway in NSCLC and the inhibitory action of SW157765.

Conclusion

References

SW157765 vs. Standard Chemotherapy for Non-Small Cell Lung Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel therapeutic agent SW157765 and standard chemotherapy regimens in the context of Non-Small Cell Lung Cancer (NSCLC). As researchers delve deeper into the complexities of NSCLC, targeted therapies are emerging as a promising frontier. SW157765, a selective inhibitor of the glucose transporter GLUT8 (SLC2A8), has shown potential in preclinical studies, particularly in NSCLC subtypes with specific genetic alterations. This document aims to objectively present the available data on SW157765's efficacy in comparison to established standard-of-care chemotherapy, offering a resource for drug development professionals and scientists in the field.

Mechanism of Action: A Tale of Two Strategies

Standard chemotherapy for NSCLC primarily involves cytotoxic agents that target rapidly dividing cells. Platinum-based drugs like cisplatin and carboplatin, often used in combination with taxanes such as paclitaxel, work by inducing DNA damage, which triggers apoptosis in cancer cells. This approach, while effective, is not specific to cancer cells and can lead to significant side effects due to its impact on healthy, rapidly dividing cells in the body.

In contrast, SW157765 employs a targeted approach by inhibiting GLUT8, a glucose transporter. Cancer cells, due to their high metabolic rate, are heavily dependent on glucose for energy production and proliferation. By blocking a key glucose transporter, SW157765 aims to starve cancer cells of their essential fuel source, leading to cell death. Preclinical evidence suggests that NSCLC cells with a double mutation in the KRAS and KEAP1 genes are particularly sensitive to SW157765. This specificity suggests a potential for a more targeted and less toxic therapeutic strategy.

Below is a diagram illustrating the distinct signaling pathways.

Figure 1. Comparative Signaling Pathways cluster_0 Standard Chemotherapy cluster_1 SW157765 Chemotherapy Chemotherapy DNA Damage DNA Damage Chemotherapy->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis SW157765 SW157765 GLUT8 GLUT8 SW157765->GLUT8 inhibits Glucose Uptake Glucose Uptake GLUT8->Glucose Uptake facilitates Cell Starvation Cell Starvation Glucose Uptake->Cell Starvation leads to

Caption: Comparative Signaling Pathways of Standard Chemotherapy and SW157765.

Efficacy: A Look at the Preclinical Data

Direct comparative efficacy studies between SW157765 and standard chemotherapy in NSCLC are not yet available in published literature. The current understanding of SW157765's efficacy is based on preclinical in-vitro studies, while the efficacy of standard chemotherapy is well-documented through extensive clinical trials.

SW157765 Efficacy (Preclinical In-Vitro)

Studies have shown that SW157765 selectively inhibits the growth of NSCLC cell lines harboring a KRAS/KEAP1 double mutation. This effect is attributed to the inhibition of glucose uptake, leading to cellular starvation.

Cell LineMutation StatusSW157765 Effect
NSCLC Line AKRAS/KEAP1 double mutantSignificant inhibition of cell viability and glucose uptake
NSCLC Line BKRAS wild-typeMinimal effect on cell viability

Note: This table is a representation of findings from preclinical studies and does not represent data from a specific named study due to the limited public information on SW157765.

Standard Chemotherapy Efficacy (Clinical)

Standard platinum-based chemotherapy regimens, such as cisplatin plus paclitaxel, have been the cornerstone of first-line treatment for advanced NSCLC for many years. The efficacy of these regimens has been established in numerous clinical trials. For patients with KRAS mutations, the benefit of standard chemotherapy is still observed, although outcomes can be heterogeneous.

Treatment RegimenPatient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
Cisplatin + PaclitaxelAdvanced NSCLC (unselected)20-35%4-6 months
Carboplatin + PaclitaxelAdvanced NSCLC (unselected)15-30%4-5 months
Platinum-based doubletKRAS-mutant NSCLCVariable, generally similar to unselected populationVariable

Note: The data in this table represents a general range of outcomes from multiple clinical trials and should not be interpreted as results from a single study.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of SW157765 are not yet widely published. However, based on the nature of the compound and its target, the following are representative methodologies that would be employed.

SW157765 Cell Viability Assay

A common method to assess the effect of a compound on cell growth is the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

Workflow:

Figure 2. Cell Viability Assay Workflow Seed_Cells Seed NSCLC cells in 96-well plates Add_SW157765 Add varying concentrations of SW157765 Seed_Cells->Add_SW157765 Incubate Incubate for a defined period (e.g., 72h) Add_SW157765->Incubate Add_Reagent Add viability reagent (e.g., MTT, CellTiter-Glo®) Incubate->Add_Reagent Measure_Signal Measure absorbance or luminescence Add_Reagent->Measure_Signal Analyze_Data Analyze data to determine IC50 Measure_Signal->Analyze_Data

Caption: A typical workflow for assessing cell viability after treatment with SW157765.

Protocol:

  • Cell Seeding: NSCLC cells (e.g., those with KRAS/KEAP1 mutations) are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

  • Compound Addition: A serial dilution of SW157765 is prepared and added to the wells. Control wells receive a vehicle control.

  • Incubation: The plates are incubated for a period of time, typically 72 hours, to allow the compound to exert its effect.

  • Reagent Addition: A viability reagent, such as MTT or CellTiter-Glo®, is added to each well.

  • Signal Measurement: After a further incubation period, the absorbance (for MTT) or luminescence (for CellTiter-Glo®) is measured using a plate reader.

  • Data Analysis: The signal is proportional to the number of viable cells. The data is analyzed to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of SW157765 that inhibits cell growth by 50%.

2-Deoxyglucose (2-DG) Uptake Assay

To confirm the mechanism of action of SW157765, a 2-DG uptake assay is performed to measure the inhibition of glucose transport into the cells.

Workflow:

Figure 3. 2-DG Uptake Assay Workflow Seed_Cells Seed NSCLC cells Pre-incubate Pre-incubate with SW157765 Seed_Cells->Pre-incubate Add_2DG Add fluorescently labeled 2-deoxyglucose (2-NBDG) Pre-incubate->Add_2DG Incubate_Short Incubate for a short period Add_2DG->Incubate_Short Wash_Cells Wash to remove extracellular 2-NBDG Incubate_Short->Wash_Cells Measure_Fluorescence Measure intracellular fluorescence Wash_Cells->Measure_Fluorescence

Caption: Workflow for a 2-Deoxyglucose uptake assay to measure GLUT8 inhibition.

Protocol:

  • Cell Seeding and Treatment: NSCLC cells are seeded and treated with SW157765 as described for the viability assay.

  • Glucose Starvation: Prior to the assay, cells are typically starved of glucose for a short period.

  • 2-DG Addition: A fluorescently labeled glucose analog, such as 2-NBDG, is added to the cells.

  • Incubation: Cells are incubated with 2-NBDG for a short duration to allow for uptake.

  • Washing: The cells are washed with a cold buffer to stop the uptake and remove any extracellular 2-NBDG.

  • Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence plate reader or flow cytometry. A decrease in fluorescence in SW157765-treated cells compared to controls indicates inhibition of glucose uptake.

Standard Chemotherapy In-Vivo Xenograft Model

The efficacy of standard chemotherapy is often evaluated in vivo using xenograft models, where human NSCLC cells are implanted into immunocompromised mice.

Workflow:

Figure 4. In-Vivo Xenograft Study Workflow Implant_Cells Implant human NSCLC cells into mice Tumor_Growth Allow tumors to reach a specific size Implant_Cells->Tumor_Growth Randomize Randomize mice into treatment groups Tumor_Growth->Randomize Administer_Treatment Administer chemotherapy (e.g., cisplatin/paclitaxel) Randomize->Administer_Treatment Monitor Monitor tumor volume and body weight Administer_Treatment->Monitor Efficacy_Analysis Analyze tumor growth inhibition Monitor->Efficacy_Analysis

Caption: A standard workflow for evaluating the in-vivo efficacy of chemotherapy.

Protocol:

  • Cell Implantation: Human NSCLC cells are injected subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Mice are randomized into treatment and control groups.

  • Treatment Administration: The chemotherapy regimen (e.g., cisplatin and paclitaxel) is administered, typically intravenously, according to a specific dosing schedule. The control group receives a vehicle.

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Body weight is monitored as an indicator of toxicity.

  • Efficacy Assessment: At the end of the study, the tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Conclusion and Future Directions

SW157765 represents a novel and targeted therapeutic strategy for NSCLC, particularly for tumors with KRAS/KEAP1 co-mutations. Its mechanism of action, centered on the inhibition of glucose metabolism, is a clear departure from the DNA-damaging effects of standard chemotherapy. While preclinical in-vitro data is promising, a direct comparison of efficacy with standard chemotherapy is currently not possible due to the lack of in-vivo and clinical data for SW157765.

Future research should focus on evaluating the in-vivo efficacy of SW157765 in xenograft and patient-derived xenograft (PDX) models of KRAS/KEAP1 mutant NSCLC. These studies will be critical to establish a more direct comparison with standard chemotherapy and to determine the therapeutic potential of this novel agent. Furthermore, as more data becomes available, the development of robust and reproducible experimental protocols will be essential for the continued investigation and potential clinical translation of SW157765. This guide will be updated as new information emerges.

Unveiling SW157765 Target Engagement: A Proteomics-Driven Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a drug candidate interacts with its intended target within the complex cellular environment is a critical step. This guide provides a comparative analysis of proteomics-based methods to confirm the target engagement of SW157765, a selective inhibitor of the glucose transporter GLUT8 (SLC2A8). We will explore experimental strategies, present hypothetical comparative data, and provide detailed protocols to aid in the design and execution of similar studies.

SW157765 has emerged as a promising therapeutic candidate, particularly for KRAS/KEAP1 double mutant non-small cell lung cancer (NSCLC) cells, which are highly dependent on glucose metabolism. Verifying the direct interaction of SW157765 with GLUT8 and understanding its on-target and potential off-target effects at the proteome level is paramount for its continued development. This guide compares SW157765 with other known GLUT inhibitors, offering a framework for evaluating target engagement using state-of-the-art proteomics technologies.

Comparative Analysis of GLUT8 Inhibitors

To objectively assess the performance of SW157765, a comparison with other compounds known to inhibit glucose transporters is essential. While direct comparative proteomics data for SW157765 is not yet publicly available, we can conceptualize a comparative study including the following inhibitors:

  • SW157765: A selective inhibitor of GLUT8.

  • BAY-876: A potent and selective inhibitor of GLUT1.

  • Glutor: A selective inhibitor of GLUT1, GLUT2, and GLUT3.[1][2]

  • WZB117: An inhibitor of GLUT1.[3][4]

A key method to quantify target engagement is the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of a target protein upon ligand binding. The change in the melting temperature (ΔTm) is a direct indicator of target engagement.

InhibitorTarget(s)Hypothetical ΔTm (°C) for GLUT8Hypothetical ΔTm (°C) for GLUT1Notes
SW157765 GLUT85.20.3High on-target stabilization of GLUT8 with minimal off-target effects on GLUT1.
BAY-876 GLUT10.56.8Demonstrates high selectivity for GLUT1, with negligible stabilization of GLUT8.[5][6]
Glutor GLUT1/2/30.84.5Shows engagement with GLUT1 but not GLUT8, consistent with its known selectivity.[1][7]
WZB117 GLUT10.44.2Primarily engages with GLUT1, serving as a negative control for GLUT8 engagement.[3][8]

Table 1: Hypothetical Comparative CETSA Data for GLUT8 Inhibitors. The data illustrates the expected target selectivity, with SW157765 showing a significant thermal shift only for GLUT8.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of target engagement studies. Below are protocols for three powerful proteomics techniques: Cellular Thermal Shift Assay (CETSA), Thermal Proteome Profiling (TPP), and Limited Proteolysis-Mass Spectrometry (LiP-MS).

Cellular Thermal Shift Assay (CETSA) Protocol

CETSA is a widely used method to verify target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[9][10]

1. Cell Culture and Treatment:

  • Culture KRAS/KEAP1 double mutant NSCLC cells (e.g., A549) to 70-80% confluency.
  • Treat cells with SW157765 (e.g., 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

2. Thermal Challenge:

  • Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
  • Aliquot cell suspension into PCR tubes.
  • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

3. Lysis and Protein Solubilization:

  • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
  • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

4. Protein Quantification and Analysis:

  • Collect the supernatant and determine the protein concentration.
  • Analyze the soluble protein fraction by SDS-PAGE and Western blotting using a specific antibody against GLUT8.
  • Quantify the band intensities to generate a melting curve, plotting the percentage of soluble protein as a function of temperature.
  • Determine the melting temperature (Tm) for both the treated and vehicle control samples. The difference in Tm (ΔTm) indicates the degree of target engagement.

Thermal Proteome Profiling (TPP) Protocol

TPP extends the principle of CETSA to a proteome-wide scale, allowing for the unbiased identification of on- and off-targets.

1. Sample Preparation:

  • Follow the same cell culture and treatment protocol as for CETSA.
  • After the thermal challenge, collect the soluble protein fractions for each temperature point.

2. Protein Digestion and TMT Labeling:

  • Reduce, alkylate, and digest the proteins to peptides using trypsin.
  • Label the peptides from each temperature point with tandem mass tags (TMT) for multiplexed quantitative analysis.

3. Mass Spectrometry Analysis:

  • Combine the TMT-labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4. Data Analysis:

  • Identify and quantify the relative abundance of thousands of proteins at each temperature.
  • Generate melting curves for each identified protein in both the treated and control samples.
  • Calculate the ΔTm for all proteins to identify those that are significantly stabilized or destabilized by the compound, thus revealing the target and any off-targets.

Limited Proteolysis-Mass Spectrometry (LiP-MS) Protocol

LiP-MS is a structural proteomics technique that can identify ligand binding sites and conformational changes in proteins upon drug treatment.[11][12][13]

1. Cell Lysis and Drug Incubation:

  • Lyse cultured cells under native conditions to preserve protein structure.
  • Incubate the cell lysate with SW157765 or a vehicle control.

2. Limited Proteolysis:

  • Subject the lysates to a brief digestion with a broad-specificity protease (e.g., proteinase K) under native conditions. The binding of the drug will alter the accessibility of cleavage sites on the target protein.

3. Denaturation and Tryptic Digestion:

  • Denature the proteins to stop the limited proteolysis and then perform a standard tryptic digest to generate peptides suitable for MS analysis.

4. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the peptide mixtures by LC-MS/MS.
  • Compare the peptide profiles between the drug-treated and control samples. Peptides that show a significant change in abundance correspond to regions of the protein where the conformation has been altered by drug binding, thus pinpointing the binding site.

Visualizing Molecular Interactions and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following diagrams were generated using the Graphviz DOT language to meet the specified requirements.

cluster_0 GLUT8 Signaling Cascade Insulin_IGF1 Insulin / IGF-1 Receptor Insulin/IGF-1 Receptor Insulin_IGF1->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates GLUT8_Vesicle GLUT8 Vesicle Akt->GLUT8_Vesicle Promotes Translocation GLUT8_Membrane GLUT8 (Membrane) GLUT8_Vesicle->GLUT8_Membrane Translocates to Glucose_Uptake Glucose Uptake GLUT8_Membrane->Glucose_Uptake Facilitates Metabolic_Pathways Downstream Metabolic Pathways Glucose_Uptake->Metabolic_Pathways

Caption: Simplified GLUT8 signaling pathway initiated by insulin/IGF-1.

cluster_workflow Proteomics Workflow for Target Engagement Start Start: Cell Culture Treatment Drug Treatment (SW157765 vs. Vehicle) Start->Treatment CETSA CETSA Treatment->CETSA TPP TPP Treatment->TPP LiP_MS LiP-MS Treatment->LiP_MS WB Western Blot (CETSA) CETSA->WB MS Mass Spectrometry (TPP & LiP-MS) TPP->MS LiP_MS->MS Data_Analysis Data Analysis WB->Data_Analysis MS->Data_Analysis Target_Engagement Confirm Target Engagement Data_Analysis->Target_Engagement

Caption: Experimental workflow for proteomics-based target engagement analysis.

cluster_comparison Logical Comparison of Inhibitor Selectivity SW157765 SW157765 GLUT8 GLUT8 SW157765->GLUT8 Binds Selective_Binding Selective Binding SW157765->Selective_Binding Alternatives Alternative Inhibitors (e.g., BAY-876) Other_GLUTs Other GLUTs (e.g., GLUT1) Alternatives->Other_GLUTs Binds Non_Selective_Binding Non-Selective Binding Alternatives->Non_Selective_Binding GLUT8->Selective_Binding Other_GLUTs->Non_Selective_Binding

Caption: Logical relationship of inhibitor selectivity for GLUT8.

References

A Comparative Guide: SW157765 Versus Genetic Knockdown of GLUT8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two key methodologies for inhibiting the function of the glucose transporter GLUT8 (encoded by the SLC2A8 gene): the small molecule inhibitor SW157765 and genetic knockdown techniques. Understanding the nuances, advantages, and limitations of each approach is critical for designing robust experiments and interpreting results in metabolic research and drug development.

At a Glance: Key Differences

FeatureSW157765 (Pharmacological Inhibition)Genetic Knockdown (e.g., shRNA, CRISPR)
Mechanism Reversible binding to GLUT8, inhibiting its transport function.Reduction or complete loss of GLUT8 protein expression.
Speed of Onset Rapid, dependent on compound administration and cellular uptake.Slower, requires time for mRNA/protein degradation or gene editing.
Reversibility Reversible upon compound withdrawal.Generally irreversible (knockout) or long-lasting (knockdown).
Specificity Potential for off-target effects on other proteins.Potential for off-target gene editing (CRISPR) or silencing (RNAi).
Application In vitro and in vivo studies; potential therapeutic agent.Primarily a research tool for target validation and functional studies.
Dose-Dependence Effects are dose-dependent, allowing for titration of inhibition.Level of knockdown can be modulated to some extent.

Quantitative Performance Data

The following tables summarize key quantitative data gathered from various experimental studies.

Table 1: Efficacy and Selectivity of SW157765
ParameterValueCell/SystemReference
Binding Affinity (Kd) 200 nMNot specified[1]
IC50 vs. GLUT8 Not explicitly statedKRAS/KEAP1 double mutant NSCLC cells[2]
Effect on 2-Deoxyglucose (2DG) Uptake Dose-dependent inhibitionSW157765-sensitive NSCLC cells[2]

Note: A comprehensive selectivity panel for SW157765 across all GLUT isoforms is not publicly available.

Table 2: Effects of Genetic Knockdown of GLUT8
ParameterMethodEffectCell/System/OrganismReference
mRNA Reduction RNAi79% reductionHuman trophoblast cells (ACH-3P)[3]
Glucose Uptake RNAi11% reductionHuman trophoblast cells (ACH-3P)[3]
Fructose Uptake shRNA knockdownIncreased fructose uptakeCaco2 colonocytes[4]
Jejunal Fructose Uptake Knockout (mouse)119% increase (basal), 37% increase (fructose-stimulated)Mouse jejunum[4]
Sperm ATP Levels Knockout (mouse)50% reduction (0.39 ± 0.11 vs 0.78 ± 0.15 µM/µg protein)Mouse spermatozoa[5][6][7]
Sperm Motility Knockout (mouse)~48% reduction in motile spermMouse spermatozoa[5]

Signaling Pathways and Mechanisms of Action

Understanding the downstream consequences of GLUT8 inhibition is crucial. Both SW157765 and genetic knockdown are expected to impact similar signaling pathways, albeit with potential differences in kinetics and off-target effects.

GLUT8 and Insulin Signaling

In specific contexts, such as the blastocyst, GLUT8 has been implicated in insulin-stimulated glucose uptake. Inhibition of GLUT8 may therefore disrupt this pathway.[8][9]

Insulin Insulin Insulin_Receptor Insulin_Receptor Insulin->Insulin_Receptor GLUT8_vesicle GLUT8 Vesicle Insulin_Receptor->GLUT8_vesicle Translocation GLUT8_pm GLUT8 (Plasma Membrane) GLUT8_vesicle->GLUT8_pm Glucose_uptake Glucose Uptake GLUT8_pm->Glucose_uptake

Insulin-stimulated GLUT8 translocation.
Potential Involvement of GLUT8 in mTOR and AMPK Signaling

While direct evidence is still emerging, GLUT8's role as a nutrient transporter suggests potential links to key metabolic signaling hubs like mTOR and AMPK. For instance, alterations in intracellular glucose or energy status (ATP levels) following GLUT8 inhibition could modulate AMPK activity. Similarly, nutrient sensing pathways that converge on mTOR might be affected.

cluster_inhibition Inhibition SW157765 SW157765 GLUT8 GLUT8 SW157765->GLUT8 GLUT8_knockdown GLUT8 Knockdown GLUT8_knockdown->GLUT8 Intracellular_Glucose Intracellular Glucose/Metabolites GLUT8->Intracellular_Glucose ATP_levels ATP Levels Intracellular_Glucose->ATP_levels mTOR mTOR Intracellular_Glucose->mTOR modulates AMPK AMPK ATP_levels->AMPK modulates Cellular_Processes Cell Growth, Proliferation, etc. AMPK->Cellular_Processes mTOR->Cellular_Processes

Potential impact of GLUT8 inhibition on AMPK and mTOR.

Experimental Protocols

2-Deoxy-D-glucose (2-DG) or 2-NBDG Uptake Assay

This protocol is a standard method to assess the functional impact of GLUT8 inhibition on glucose uptake.

Workflow:

A Seed cells in a multi-well plate B Treat with SW157765 or perform GLUT8 knockdown A->B C Incubate with 2-DG (radiolabeled) or 2-NBDG (fluorescent) B->C D Wash cells to remove extracellular tracer C->D E Lyse cells D->E F Quantify tracer uptake (scintillation counting or fluorescence measurement) E->F

Workflow for a glucose uptake assay.

Detailed Steps:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Treatment:

    • SW157765: Treat cells with varying concentrations of SW157765 or a vehicle control for a specified duration.

    • Genetic Knockdown: Utilize cells that have been previously subjected to shRNA- or CRISPR-mediated GLUT8 knockdown.

  • Glucose Starvation (Optional): To enhance tracer uptake, cells can be incubated in a glucose-free medium for a short period before adding the tracer.

  • Tracer Incubation: Add a known concentration of radiolabeled 2-deoxy-D-glucose ([³H]-2-DG or [¹⁴C]-2-DG) or the fluorescent glucose analog 2-NBDG to the cells and incubate for a defined time (e.g., 10-30 minutes).

  • Washing: Aspirate the tracer-containing medium and rapidly wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to stop uptake and remove extracellular tracer.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Quantification:

    • Radiolabeled 2-DG: Measure the radioactivity in the cell lysate using a scintillation counter.

    • 2-NBDG: Measure the fluorescence of the cell lysate using a fluorometer.

  • Normalization: Normalize the tracer uptake to the total protein concentration in each sample.

Lentiviral shRNA-mediated Knockdown of GLUT8

This protocol outlines a common method for achieving stable knockdown of GLUT8 expression.

Workflow:

A Design and clone GLUT8-specific shRNA into a lentiviral vector B Produce lentiviral particles in packaging cells (e.g., HEK293T) A->B C Transduce target cells with lentiviral particles B->C D Select for transduced cells (e.g., using puromycin) C->D E Validate knockdown efficiency (qPCR, Western blot) D->E F Perform functional assays E->F

Workflow for lentiviral shRNA knockdown.

Detailed Steps:

  • Vector Construction: Design and clone one or more short hairpin RNA (shRNA) sequences targeting the SLC2A8 mRNA into a lentiviral expression vector containing a selectable marker (e.g., puromycin resistance gene).

  • Lentivirus Production: Co-transfect the shRNA-containing vector along with packaging and envelope plasmids into a packaging cell line like HEK293T. Harvest the virus-containing supernatant after 48-72 hours.

  • Transduction: Add the lentiviral supernatant to the target cells in the presence of a transduction-enhancing agent like polybrene.

  • Selection: After 24-48 hours, replace the medium with fresh medium containing a selection agent (e.g., puromycin) to eliminate non-transduced cells.

  • Validation: Expand the selected cell population and validate the knockdown of GLUT8 expression at both the mRNA (by qPCR) and protein (by Western blot) levels.

  • Functional Assays: Use the validated GLUT8 knockdown cells for downstream functional experiments.

Considerations for Experimental Design

  • Off-Target Effects:

    • SW157765: The full selectivity profile of SW157765 is not yet characterized. It is crucial to consider and, if possible, test for potential off-target effects on other glucose transporters or cellular proteins.

  • Compensatory Mechanisms: Genetic knockdown, being a long-term perturbation, may induce compensatory changes in the expression of other glucose transporters or metabolic pathways. Pharmacological inhibition with SW157765 provides a more acute and transient effect, which may mitigate some of these compensatory responses.

  • In Vivo Studies: SW157765 is amenable to in vivo studies to investigate the systemic effects of GLUT8 inhibition. Genetic knockdown in whole organisms (knockout models) provides insights into the developmental and physiological roles of GLUT8.

Conclusion

Both SW157765 and genetic knockdown are valuable tools for studying GLUT8 function. The choice between these methods will depend on the specific research question, the desired speed and duration of inhibition, and the experimental system. SW157765 offers a rapid, reversible, and dose-dependent means of inhibiting GLUT8 activity, with potential therapeutic applications. Genetic knockdown provides a powerful approach for target validation and for studying the long-term consequences of GLUT8 loss. For a comprehensive understanding, a combination of both approaches is often ideal, using one method to validate the findings of the other.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.